molecular formula C9H9BrO2 B052045 1-(3-Bromo-5-methoxyphenyl)ethanone CAS No. 1073642-71-3

1-(3-Bromo-5-methoxyphenyl)ethanone

Cat. No.: B052045
CAS No.: 1073642-71-3
M. Wt: 229.07 g/mol
InChI Key: NFBOXKSRASBKQU-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxyphenyl)ethanone (CAS 1073642-71-3) is a brominated and methoxy-substituted acetophenone derivative presented as a pale yellow, low-melting solid. This organic building block, with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol, is valued in medicinal chemistry for its role as a key synthetic intermediate. Research Applications and Value: This compound serves as a critical reactant in the design and synthesis of selective inhibitors targeting dihydrofolate reductase (DHFR) from Cryptosporidium . DHFR is a crucial enzyme in folate metabolism, making it a promising therapeutic target. Research into effective inhibitors is significant for the development of potential treatments for cryptosporidiosis, a parasitic disease that can cause severe gastrointestinal illness. Handling and Storage: To maintain stability and purity, this product should be stored sealed in a dry environment, protected from light, and ideally at refrigerated temperatures (2-8°C) . Researchers should note the associated GHS hazard warnings and handle the material with appropriate safety precautions. Disclaimer: This product is intended for research and development purposes only. It is strictly not intended for use in foods, cosmetics, drugs, human or veterinary applications, or consumer products of any kind . All handling must be performed by technically qualified individuals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBOXKSRASBKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599326
Record name 1-(3-Bromo-5-methoxyphenyl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID80599326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073642-71-3
Record name 1-(3-Bromo-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the NMR Spectra of 1-(3-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 1-(3-bromo-5-methoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the theoretical underpinnings and practical application of ¹H and ¹³C NMR spectroscopy in the structural elucidation of this substituted acetophenone. The guide delves into the prediction of chemical shifts and coupling constants, supported by established substituent effects, and provides a robust experimental framework for acquiring high-fidelity NMR data. Through a combination of theoretical prediction, data analysis, and practical protocols, this guide serves as an essential resource for the characterization of this and structurally related molecules.

Introduction: The Structural Significance of this compound

This compound is a halogenated aromatic ketone with a substitution pattern that presents a compelling case for NMR spectroscopic analysis. The interplay of the electron-withdrawing bromo and acetyl groups with the electron-donating methoxy group creates a distinct electronic environment around the benzene ring, leading to a predictable and interpretable set of NMR signals. Understanding the nuances of these spectra is paramount for confirming the compound's identity, assessing its purity, and gaining insights into its electronic structure, which are critical aspects in synthetic chemistry and drug discovery pipelines.

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed roadmap for interpreting the ¹H and ¹³C NMR spectra of this compound, beginning with a foundational prediction of the spectra based on established principles of substituent additivity and concluding with practical considerations for experimental data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals: three in the aromatic region corresponding to the protons on the benzene ring and one in the aliphatic region corresponding to the methyl protons of the acetyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.[1]

Substituent Effects on Aromatic Protons:

  • Acetyl Group (-COCH₃): This is an electron-withdrawing group, primarily through its resonance and inductive effects. It deshields ortho and para protons.

  • Bromo Group (-Br): Halogens are inductively electron-withdrawing but can be weakly resonance-donating. The net effect is typically a deshielding of ortho and para protons relative to benzene.

  • Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance, which significantly shields ortho and para protons, causing them to appear at a higher field (lower ppm).[2]

The combined influence of these groups on the chemical shifts of the aromatic protons can be estimated using the principle of substituent additivity, starting from the chemical shift of benzene (δ ≈ 7.36 ppm).[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-27.5 - 7.7t~1.5 (meta)Flanked by two electron-withdrawing groups (acetyl and bromo), leading to significant deshielding. Appears as a triplet due to coupling with H-4 and H-6.
H-47.3 - 7.5t~1.5 (meta)Situated between an electron-withdrawing bromo group and an electron-donating methoxy group. Appears as a triplet due to coupling with H-2 and H-6.
H-67.1 - 7.3t~1.5 (meta)Positioned between an electron-withdrawing acetyl group and an electron-donating methoxy group. Experiences the most shielding among the aromatic protons. Appears as a triplet due to coupling with H-2 and H-4.
-CH₃2.5 - 2.7sN/AA sharp singlet characteristic of a methyl ketone.[4]
-OCH₃3.8 - 4.0sN/AA singlet in the typical range for a methoxy group attached to an aromatic ring.[2]

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

The aromatic protons (H-2, H-4, and H-6) are all meta to each other, which is expected to result in small coupling constants, typically in the range of 2-3 Hz.[5] This will lead to the appearance of three closely spaced triplets or complex multiplets in the aromatic region.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents in a manner analogous to the proton shifts.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O195 - 198Typical range for a carbonyl carbon of an aryl ketone.[7]
C-1138 - 142Quaternary carbon attached to the acetyl group, deshielded.
C-2125 - 130CH carbon ortho to the acetyl group and meta to the methoxy group.
C-3120 - 125Quaternary carbon attached to the bromine atom.
C-4115 - 120CH carbon para to the acetyl group and ortho to the methoxy group, shielded.
C-5158 - 162Quaternary carbon attached to the methoxy group, significantly deshielded by the oxygen atom.
C-6110 - 115CH carbon ortho to both the acetyl and methoxy groups, most shielded aromatic carbon.
-CH₃25 - 30Typical range for a methyl ketone carbon.[7]
-OCH₃55 - 60Typical range for a methoxy carbon attached to an aromatic ring.[2]

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Spectrum Acquisition

To obtain high-quality NMR spectra of this compound, a standardized experimental protocol is essential. This ensures reproducibility and accuracy of the collected data.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.[8]

Materials:

  • This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] Chloroform-d is a common choice for small organic molecules due to its excellent solubilizing properties and relatively simple residual solvent signal.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are general guidelines for setting up a standard ¹H and ¹³C NMR experiment. Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): -2 to 12 ppm.

¹³C NMR Acquisition:

  • Spectrometer Frequency: 100 MHz or higher.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): -10 to 220 ppm.

Data Analysis and Interpretation Workflow

A systematic approach to analyzing the acquired NMR data is crucial for accurate structural confirmation.

G A Acquire Raw FID Data B Fourier Transform A->B C Phase Correction B->C D Baseline Correction C->D E Chemical Shift Referencing (to residual solvent peak, e.g., CDCl3 at 7.26 ppm) D->E F Peak Picking & Integration E->F G ¹H Spectrum Analysis (Chemical Shift, Multiplicity, Integration, J-coupling) F->G H ¹³C Spectrum Analysis (Chemical Shift, Number of Signals) F->H I Structural Assignment G->I H->I

Caption: Workflow for NMR data processing and analysis.

Conclusion

This technical guide has provided a comprehensive theoretical and practical framework for the analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of substituent effects, we have presented a detailed prediction of the chemical shifts and coupling patterns. Furthermore, the inclusion of a robust experimental protocol ensures that researchers can acquire high-quality, reproducible data. The logical workflow for data analysis presented herein provides a clear path from raw data to complete structural elucidation. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of substituted aromatic compounds, enabling them to confidently interpret their NMR data and accelerate their research and development efforts.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]

  • JoVE. (2026). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

Sources

1-(3-Bromo-5-methoxyphenyl)ethanone mass spectrometry data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Analysis of 1-(3-Bromo-5-methoxyphenyl)ethanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. As direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational mass spectrometry principles and data from analogous structures to build a predictive model for its fragmentation. We will explore the theoretical underpinnings of its electron ionization (EI) mass spectrum, detailing the characteristic isotopic patterns and fragmentation pathways. This guide also presents a robust, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its analysis, designed to ensure data integrity and reproducibility. The methodologies and interpretations herein are tailored for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

Introduction: The Analyte in Context

This compound (C₉H₉BrO) is a halogenated and methoxy-substituted acetophenone derivative. Such compounds are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules in pharmaceutical and materials science research. The precise substitution pattern on the aromatic ring dictates the molecule's reactivity and its ultimate utility.

Mass spectrometry is an indispensable tool for the unambiguous structural confirmation of these synthetic intermediates. It provides two primary pieces of information: the molecular weight and the fragmentation pattern, which acts as a molecular fingerprint. For a compound like this compound, mass spectrometry is crucial for verifying the successful incorporation of both the bromine and methoxy groups at the intended positions on the phenyl ring.

Theoretical Mass Spectrometry Analysis & Predicted Fragmentation

The mass spectrum of an organic molecule is a map of its ion-fragments, generated through a controlled energetic process. For the target analyte, Electron Ionization (EI) is the most common and informative method, as its high energy (typically 70 eV) induces reproducible and structurally significant fragmentation.

The Molecular Ion: A Tale of Two Isotopes

The first and most critical feature to identify is the molecular ion (M⁺•). The presence of a bromine atom profoundly influences this signal. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in two distinct molecular ion peaks separated by 2 mass-to-charge units (m/z), referred to as the M⁺• and [M+2]⁺• peaks, which will have nearly identical intensities.[1][2]

  • Molecular Formula: C₉H₉BrO

  • Molecular Weight (using ⁷⁹Br): 227.98 g/mol

  • Molecular Weight (using ⁸¹Br): 229.98 g/mol

Therefore, in the mass spectrum, we expect to see a pair of peaks of almost equal height at nominal m/z values of 228 and 230 . The presence of this isotopic signature is a definitive indicator of a monobrominated compound.

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of this compound is governed by the functional groups present: the ketone, the aromatic ring, the methoxy group, and the bromine atom. The most favorable cleavage events produce the most stable carbocations.[1][3]

  • α-Cleavage (Alpha-Cleavage): The most characteristic fragmentation for ketones is the cleavage of a bond adjacent to the carbonyl group.[1][2] The loss of the methyl radical (•CH₃, 15 Da) is a highly favorable process, leading to the formation of a stable acylium ion. This will likely be the base peak (the most intense peak) in the spectrum.

    • m/z 213/215: [M - CH₃]⁺

  • Loss of Carbon Monoxide (CO): Acylium ions frequently undergo a subsequent loss of a neutral carbon monoxide molecule (CO, 28 Da) to form a substituted phenyl cation.

    • m/z 185/187: [M - CH₃ - CO]⁺

  • Cleavage of the Methoxy Group: The methoxy group can also participate in fragmentation. Loss of a methyl radical from the methoxy group is possible, though less favorable than α-cleavage at the ketone. A more characteristic fragmentation is the loss of formaldehyde (CH₂O, 30 Da) from the molecular ion or subsequent fragments, although this is often more prevalent in ortho-substituted isomers.

The predicted primary fragmentation pathway is visualized below.

G cluster_losses Neutral Losses M C₉H₉BrO⁺• (m/z 228/230) Molecular Ion F1 C₈H₆BrO⁺ (m/z 213/215) Base Peak M->F1 - •CH₃ F2 C₇H₆Br⁺ (m/z 185/187) F1->F2 - CO F3 C₆H₄⁺ (m/z 76) F2->F3 - Br• L1 •CH₃ (15 Da) L2 CO (28 Da) L3 Br• (79/81 Da)

Predicted EI fragmentation pathway for this compound.

Recommended Experimental Protocol: GC-MS Analysis

To obtain high-quality, reproducible mass spectrometry data for this analyte, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice. This is based on the assumption that the compound is sufficiently volatile and thermally stable.

Rationale for Method Selection

GC-MS provides an ideal combination of chromatographic separation and mass analysis. The gas chromatograph separates the analyte from solvent and any potential impurities, ensuring a pure mass spectrum is obtained for the target compound. The mass spectrometer then provides the structural data. This dual-detection system is self-validating; the retention time from the GC provides one layer of identification, while the mass spectrum provides another.

Experimental Workflow

The overall process from sample to result follows a logical sequence, which is crucial for minimizing variability and ensuring data quality.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Analyte (~1 mg) P2 Dissolve in Volatile Solvent (e.g., Dichloromethane) P1->P2 P3 Dilute to Final Concentration (~100 µg/mL) P2->P3 A1 Inject Sample (1 µL) P3->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Extract Mass Spectrum at Analyte Retention Time A4->D1 D2 Identify Molecular Ion (M⁺• and [M+2]⁺•) D1->D2 D3 Assign Fragment Ions D2->D3

Standard operational workflow for GC-MS analysis.
Detailed Instrumentation and Parameters

The following parameters serve as a robust starting point for method development. Adjustments may be necessary based on the specific instrumentation available.

Parameter Setting Rationale & Expert Insight
Gas Chromatograph (GC)
Injector TypeSplit/SplitlessA split injection (e.g., 50:1 split ratio) is recommended to prevent column overloading and ensure sharp peak shapes.
Injector Temperature250 °CEnsures rapid volatilization of the analyte without causing thermal degradation.
Carrier GasHeliumProvides good efficiency and is inert. A constant flow rate (e.g., 1.0 mL/min) is crucial for reproducible retention times.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar 5% phenyl-methylpolysiloxane column is a versatile choice for general-purpose analysis of aromatic compounds.
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The initial hold allows for solvent focusing. The ramp rate is a balance between separation efficiency and analysis time. The final hold ensures that any less volatile components are eluted from the column.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Standard for creating a reproducible fragmentation library and for structural elucidation.[4][5]
Ionization Energy70 eVThis industry-standard energy provides sufficient energy for fragmentation and yields spectra that are comparable to established libraries like NIST.[6]
Source Temperature230 °CKeeps the ion source clean by preventing condensation of the analyte and background contaminants.
Quadrupole Temperature150 °CMaintains the mass analyzer at a stable temperature to ensure consistent mass accuracy.
Mass Scan Range40 - 350 m/zThis range comfortably covers the expected fragments (lowest expected around m/z 76) and the molecular ion (m/z 230).

Data Interpretation: Decoding the Spectrum

Once the data is acquired, a systematic interpretation is required to confirm the structure of this compound.

Summary of Predicted Key Ions

The table below summarizes the expected key fragments, their m/z values, and their proposed structures. The presence and relative abundance of these ions will provide strong evidence for the analyte's identity.

m/z (Nominal) Proposed Ion Structure Neutral Loss Significance & Interpretation
228 / 230[C₉H₉BrO]⁺•-Molecular Ion Pair . Confirms molecular weight and the presence of one bromine atom. Its intensity may be moderate.
213 / 215[C₈H₆BrO]⁺•CH₃Base Peak . Result of α-cleavage, the most favorable fragmentation of the ketone. Its high abundance is characteristic of acetophenones.[3]
185 / 187[C₇H₆Br]⁺COFollows the loss of the methyl radical. Confirms the acylium ion intermediate.
157[C₈H₆O₂]⁺•BrLoss of the bromine radical from the m/z 213/215 fragment.
134[C₈H₆O]⁺•-Loss of bromine from the molecular ion, followed by rearrangement.
106[C₇H₆O]⁺•BrLoss of bromine from the m/z 185/187 fragment.
76[C₆H₄]⁺-Benzene ring fragment after loss of all substituents, a common feature in aromatic compounds.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be used to predict and interpret complex data. The key diagnostic features for this molecule are the characteristic M⁺•/[M+2]⁺• isotopic pattern confirming the presence of bromine, and a dominant base peak at m/z 213/215 resulting from the loss of a methyl group via α-cleavage. By employing a well-designed GC-MS protocol, researchers can reliably generate high-quality data to verify the structure of this and similar synthetic intermediates. This guide provides the theoretical framework and practical methodology necessary for scientists in drug development and chemical research to confidently characterize this compound, ensuring the integrity of their subsequent work.

References

  • NIST. (n.d.). Ethanone, 1-(3,4,5-trimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015). Characterization of Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone. viXra.org. Retrieved from [Link]

  • Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

  • ResearchGate. (2025). Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • Unknown. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • International Journal of Research in Advent Technology. (n.d.). Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Methoxyacetophenone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-Bromo-4-thienyl)-ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3,4,5-trimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1-bromo-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of 1-(3-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

1-(3-Bromo-5-methoxyphenyl)ethanone is a versatile synthetic intermediate, poised for a multitude of chemical transformations. Its unique trifunctional nature, featuring a reactive bromine atom, a modifiable ketone, and an activating methoxy group on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the reactivity of this compound, offering insights into its synthetic utility and providing detailed experimental protocols for key transformations. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical potential of this important molecule. As a reactant in the design of selective inhibitors of dihydrofolate reductase from Cryptosporidium, its applications are already recognized in the field of medicinal chemistry.

Physicochemical Properties and Spectral Characterization

This compound, also known as 3'-bromo-5'-methoxyacetophenone, is a pale yellow, low-melting solid. A thorough understanding of its structural and electronic properties is fundamental to predicting its reactivity.

PropertyValue
CAS Number 1073642-71-3
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Pale Yellow Low-Melting Solid
Predicted Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the acetyl group. The aromatic protons will appear as multiplets in the range of δ 7.0-7.8 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm, and the acetyl protons will be a singlet around δ 2.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon around δ 197 ppm. The aromatic carbons will resonate between δ 110-160 ppm, with the carbon attached to the methoxy group appearing at the lower end of this range and the carbon attached to the bromine at the higher end. The methoxy carbon will be around δ 55 ppm, and the acetyl methyl carbon will be around δ 26 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the ketone at approximately 1680 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-O stretching of the methoxy group will appear in the region of 1200-1300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved via the Friedel-Crafts acylation of 1-bromo-3-methoxybenzene. This electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring.

G 1-bromo-3-methoxybenzene 1-Bromo-3-methoxybenzene product This compound 1-bromo-3-methoxybenzene->product Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride / AlCl₃ acetyl_chloride->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from standard Friedel-Crafts acylation procedures.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise to the stirred suspension.

  • Substrate Addition: To this mixture, add a solution of 1-bromo-3-methoxybenzene (1.0 eq.) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity at the Bromine Atom: A Gateway to Complexity

The carbon-bromine bond is the most versatile handle for introducing molecular diversity. This site is highly amenable to a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aromatic ring and a wide range of organoboron compounds. This reaction is a cornerstone of modern organic synthesis, particularly for the preparation of biaryl compounds.

G substrate This compound product Coupled Product substrate->product boronic_acid Aryl/Alkyl Boronic Acid boronic_acid->product catalyst Pd Catalyst, Base catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

This is a general protocol that can be adapted for various boronic acids.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for 4-24 hours, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides.

G substrate This compound product Alkynylated Product substrate->product alkyne Terminal Alkyne alkyne->product catalyst Pd Catalyst, Cu(I) co-catalyst, Base catalyst->product

Caption: Sonogashira coupling of this compound.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.

  • Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq.) to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Reactivity of the Ketone Moiety

The acetyl group offers a second site for chemical modification, including reduction to an alcohol, oxidation at the alpha-position, and carbon-carbon bond formation via nucleophilic addition.

Reduction of the Carbonyl Group

The ketone can be readily reduced to a secondary alcohol using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome if a chiral center is formed.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a protic solvent such as methanol or ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise.

  • Reaction Progression: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water or dilute HCl. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent. Dry the combined organic layers and concentrate to yield the alcohol, which can be further purified if necessary.

Alpha-Bromination

The methyl group of the acetyl moiety can be halogenated, typically under acidic conditions, to introduce a bromine atom at the alpha-position. This α-bromo ketone is a valuable intermediate for further functionalization.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like acetic acid or chloroform.

  • Addition of Bromine: Add a solution of bromine (Br₂, 1.0 eq.) in the same solvent dropwise at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Completion: Stir for an additional 30 minutes after the bromine color has faded.

  • Work-up and Purification: Pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by washing with saturated sodium bicarbonate and brine. Dry the organic layer and concentrate to obtain the α-bromo ketone.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

Further substitution on the aromatic ring is governed by the directing effects of the existing substituents. The methoxy group is an activating ortho-, para-director, while the bromo and acetyl groups are deactivating. The acetyl group is a meta-director, and the bromo group is an ortho-, para-director. The positions ortho and para to the methoxy group are activated, while the positions meta to the acetyl group are the least deactivated. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group.

Reactivity of the Methoxy Group: Ether Cleavage

The methoxy group can be cleaved to reveal a phenol, a common transformation in the synthesis of natural products and pharmaceuticals. Boron tribromide (BBr₃) is a highly effective reagent for this purpose.

Experimental Protocol: Demethylation with BBr₃
  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Addition of BBr₃: Cool the solution to -78 °C (dry ice/acetone bath) and add a solution of BBr₃ (1.1-1.5 eq.) in DCM dropwise.

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of water or methanol. Extract the product with an organic solvent, wash with brine, dry, and concentrate. The resulting phenol can be purified by column chromatography.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

This compound is a highly functionalized and synthetically valuable molecule. Its three distinct reactive centers offer a multitude of opportunities for chemical modification, making it an ideal starting material for the synthesis of complex molecular architectures. The protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers to explore and exploit the full synthetic potential of this versatile building block.

References

  • Pharmaffiliates. This compound. [Link]

  • Supporting Information for "Zeolite-Catalyzed Hydration of Alkynes: A Green Route to Ketones". Royal Society of Chemistry. [Link]

  • Organic Syntheses. Acetophenone, 3-bromo-. [Link]

  • ResearchGate. Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

A Technical Guide to the Synthesis of Novel Dihydrofolate Reductase Inhibitors from 1-(3-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrofolate Reductase (DHFR) remains a cornerstone target in the development of therapeutics for infectious diseases and cancer.[1][2][3][4][5] The design of novel inhibitors often relies on versatile starting materials that allow for the systematic exploration of chemical space. This guide details the strategic use of 1-(3-bromo-5-methoxyphenyl)ethanone as a privileged scaffold for synthesizing a new generation of DHFR inhibitors. We provide a comprehensive, step-by-step synthetic pathway, from the construction of the core 2,4-diaminopyrimidine heterocycle to late-stage diversification via palladium-catalyzed cross-coupling reactions. Each step is accompanied by detailed protocols, mechanistic insights, and characterization guidelines to ensure scientific rigor and reproducibility.

Introduction: The Significance of DHFR Inhibition

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][6] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[6] Consequently, the inhibition of DHFR leads to the depletion of these vital precursors, arresting cell proliferation and ultimately causing cell death.[6]

This mechanism has been successfully exploited for decades. Classical antifolates like methotrexate are potent inhibitors of human DHFR and are widely used in cancer chemotherapy.[1][2][4] Furthermore, the structural differences between microbial and mammalian DHFR enzymes have enabled the development of selective inhibitors, such as trimethoprim (antibacterial) and pyrimethamine (antiprotozoal), which are cornerstones of anti-infective therapy.[1][7] The continued emergence of drug resistance, however, necessitates the discovery of novel inhibitors with improved potency and selectivity.[4]

This compound: A Privileged Starting Material

The selection of an appropriate starting material is paramount in medicinal chemistry. This compound offers a unique combination of features that make it an ideal precursor for DHFR inhibitor synthesis.

  • The Acetyl Group: This ketone functionality is the primary reactive site for constructing the heterocyclic core of many DHFR inhibitors. Specifically, it allows for facile condensation with guanidine to form the 2,4-diaminopyrimidine moiety, a key pharmacophore found in numerous non-classical antifolates like trimethoprim.[8]

  • The Bromo Substituent: The bromine atom at the meta-position is a versatile synthetic handle. It is strategically positioned for late-stage diversification using powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, allowing for the systematic probing of the inhibitor's structure-activity relationship (SAR).

  • The Methoxy Group: The electron-donating methoxy group, also at a meta-position, can influence the electronic properties of the phenyl ring. Its presence can be crucial for establishing key interactions within the DHFR active site. Furthermore, it can serve as a precursor to a hydroxyl group via demethylation, which can act as a critical hydrogen bond donor to enhance binding affinity.

Synthetic Pathway and Experimental Protocols

This section outlines a robust two-step synthetic sequence to generate a library of potential DHFR inhibitors from this compound.

Workflow Overview

The overall strategy involves an initial cyclocondensation to build the core heterocyclic scaffold, followed by a diversification step to explore different substituents.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Diversification cluster_2 PART 3: Analysis A This compound C Step 1: Cyclocondensation A->C B Guanidine Hydrochloride B->C D 5-(3-Bromo-5-methoxyphenyl)-pyrimidine-2,4-diamine C->D F Step 2: Suzuki-Miyaura Coupling D->F E Aryl/Heteroaryl Boronic Acid E->F G Final DHFR Inhibitor Analogs F->G H Purification & Characterization (HPLC, NMR, MS) G->H

Caption: Overall workflow for the synthesis and analysis of DHFR inhibitors.

Step 1: Synthesis of the 2,4-Diaminopyrimidine Scaffold

The foundational step is the construction of the 2,4-diaminopyrimidine ring via a base-catalyzed condensation reaction between the starting acetophenone and guanidine.[11]

Caption: Reaction scheme for the synthesis of the diaminopyrimidine core.

Protocol: Synthesis of 5-(3-Bromo-5-methoxyphenyl)pyrimidine-2,4-diamine

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.2 eq.) in absolute ethanol (approx. 20 mL per gram of sodium) under an inert atmosphere (N2 or Argon) to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride (1.5 eq.) and stir for 15 minutes at room temperature.

  • Addition of Ketone: Add this compound (1.0 eq.) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the pure pyrimidine derivative.

Causality Behind Choices:

  • Sodium Ethoxide (NaOEt): A strong base is required to deprotonate guanidine hydrochloride to the free guanidine base, which is the active nucleophile. Sodium ethoxide, generated in situ, is a standard and effective choice for this transformation in ethanol.

  • Ethanol as Solvent: Ethanol is a good solvent for all reactants and its boiling point is suitable for refluxing the reaction to drive it to completion.

  • Inert Atmosphere: Prevents the reaction of sodium metal with atmospheric moisture and oxygen.

Step 2: Diversification via Suzuki-Miyaura Coupling

With the brominated pyrimidine core in hand, the Suzuki-Miyaura cross-coupling reaction is employed to introduce molecular diversity. This palladium-catalyzed reaction forms a new carbon-carbon bond between the bromo-substituted ring and an organoboron compound.[9][12][13]

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add 5-(3-bromo-5-methoxyphenyl)pyrimidine-2,4-diamine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and a base such as potassium carbonate (K2CO3, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq.).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na2SO4, and concentrate. Purify the residue via column chromatography to obtain the final coupled product.

Causality Behind Choices:

  • Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[13] Pd(PPh3)4 is a common and robust choice.

  • Base (K2CO3): The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[12]

  • Solvent System: A mixture of an organic solvent (dioxane) and water is often optimal. Dioxane solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the reaction.

Data Summary and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.

Table 1: Representative Reaction Data

StepStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1This compoundGuanidine HCl, NaOEtEthanol801865-75
25-(3-Bromo-5-methoxyphenyl)pyrimidine-2,4-diaminePhenylboronic acid, Pd(PPh3)4, K2CO3Dioxane/H2O90670-85

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Conclusion and Future Perspectives

This compound serves as an outstanding starting point for the modular synthesis of novel DHFR inhibitors. The synthetic route presented here is robust, efficient, and highly adaptable. The initial condensation reaction reliably provides the essential 2,4-diaminopyrimidine core, while the subsequent Suzuki-Miyaura coupling offers a powerful platform for introducing a vast range of chemical functionalities. This strategy enables the rapid generation of compound libraries for biological screening, accelerating the discovery of new lead compounds with enhanced potency, improved selectivity, and the potential to overcome existing drug resistance mechanisms in cancer and infectious diseases.

References

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

  • MDPI. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Available from: [Link]

  • ResearchGate. Pathway showing the role of DHFR in thymidine synthesis and mechanism of action of DHFR Inhibitors. Available from: [Link]

  • PubMed. Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. Synthesis of pyrimidines from aldehydes, acetophenone, and guanidine hydrochloride. Available from: [Link]

  • PubMed. Dihydrofolate reductase as a therapeutic target. Available from: [Link]

  • Future Medicinal Chemistry. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Available from: [Link]

  • American Society for Pharmacology and Experimental Therapeutics. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available from: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

  • ResearchGate. (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Available from: [Link]

  • PubMed. Dihydrofolate reductase as a therapeutic target for infectious diseases: opportunities and challenges. Available from: [Link]

  • ResearchGate. Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines. Available from: [Link]

  • National Center for Biotechnology Information. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. Available from: [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. Dihydrofolate reductase as a therapeutic target. Available from: [Link]

  • Wikipedia. Dihydrofolate reductase. Available from: [Link]

  • ResearchGate. (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

  • Bentham Science. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Available from: [Link]

  • National Center for Biotechnology Information. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Available from: [Link]

  • American Society for Microbiology. Dihydrofolate Reductase Is a Valid Target for Antifungal Development in the Human Pathogen Candida albicans. Available from: [Link]

  • National Center for Biotechnology Information. Rational design of novel allosteric dihydrofolate reductase inhibitors showing antibacterial-effects on drug-resistant E. coli escape-variants. Available from: [Link]

  • Google Patents. Substituted guanidine-aldehyde condensation product.
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The Strategic Role of 1-(3-Bromo-5-methoxyphenyl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromo-5-methoxyphenyl)ethanone has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique substitution pattern, featuring a bromine atom and a methoxy group at the meta positions of the phenyl ring, provides strategic handles for molecular elaboration and fine-tuning of physicochemical properties. This technical guide delves into the synthesis, chemical reactivity, and extensive applications of this acetophenone derivative, with a particular focus on its role in the development of novel therapeutics, including potent dihydrofolate reductase (DHFR) inhibitors for opportunistic infections. Detailed synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) discussions are provided to empower researchers in leveraging this valuable intermediate for accelerated drug discovery.

Introduction: The Versatility of Substituted Acetophenones in Drug Discovery

Substituted acetophenones are a cornerstone of synthetic medicinal chemistry, serving as readily accessible precursors to a multitude of heterocyclic systems and other complex molecular architectures.[1][2] The carbonyl group provides a reactive site for a wide range of chemical transformations, including condensations, cyclizations, and reductions, while the substituted aromatic ring allows for the modulation of a compound's pharmacokinetic and pharmacodynamic profile.[3][4] The strategic placement of substituents can influence target binding, metabolic stability, and overall druglikeness.

This compound is a prime example of a strategically functionalized acetophenone. The bromine atom can participate in various cross-coupling reactions, offering a gateway to diverse C-C and C-N bond formations. The methoxy group, a common feature in many bioactive molecules, can act as a hydrogen bond acceptor and influence the compound's lipophilicity and metabolic fate. This guide will explore the synthesis of this key intermediate and its subsequent elaboration into medicinally relevant scaffolds.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of this compound is paramount for its utilization in drug discovery programs. While multiple synthetic routes are conceivable, a common and effective approach involves a multi-step sequence starting from a readily available substituted aniline. A representative synthetic pathway is outlined below, adapted from established methodologies for analogous compounds.[5]

Synthetic Protocol: From 3-Bromo-5-methoxyaniline to this compound

This synthesis employs a Sandmeyer-type reaction, a robust and widely used method for the conversion of an amino group on an aromatic ring into various other functionalities via a diazonium salt intermediate.

Step 1: Diazotization of 3-Bromo-5-methoxyaniline

  • In a flask equipped with a magnetic stirrer and cooled to -5 °C in an ice-salt bath, dissolve 3-bromo-5-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Acetyl Group Introduction

  • In a separate flask, prepare a solution of acetaldoxime (1.2 equivalents), copper(II) sulfate pentahydrate (catalytic amount), and sodium acetate trihydrate (excess) in water, and cool it to 0 °C.

  • Slowly transfer the previously prepared diazonium salt solution to this mixture, keeping the temperature between 0 °C and 10 °C.

  • Stir the resulting mixture at this temperature for 2 hours.

  • Add concentrated hydrochloric acid and reflux the mixture for 2 hours to hydrolyze the intermediate.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., heptane or dichloromethane).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Synthesis of this compound start 3-Bromo-5-methoxyaniline intermediate1 Diazonium Salt start->intermediate1 1. NaNO2, HCl, H2O 2. -5 to 0 °C intermediate2 Intermediate Adduct intermediate1->intermediate2 Acetaldoxime, CuSO4 Sodium Acetate, 0-10 °C product This compound intermediate2->product HCl, Reflux

Caption: Synthetic pathway for this compound.

Application in the Synthesis of Bioactive Heterocycles

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic compounds with demonstrated biological activities. This section will highlight its application in the synthesis of chalcones, pyrimidines, and pyrazoles.

Chalcones: Key Intermediates with Broad-Spectrum Activity

Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetically related to flavonoids and are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[6] They are readily synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.

  • Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred mixture.

  • Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[4]

Chalcone Synthesis start This compound product Chalcone Derivative start->product Base (e.g., NaOH) Ethanol, RT aldehyde Substituted Aromatic Aldehyde aldehyde->product

Caption: Claisen-Schmidt condensation for chalcone synthesis.

The resulting chalcones, bearing the 3-bromo-5-methoxyphenyl moiety, can be further elaborated or screened for their own biological activities. For instance, certain chalcone derivatives have shown promising antibacterial potential.[5]

Pyrimidines: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental component of nucleic acids and is a privileged scaffold in drug design, with derivatives exhibiting a vast range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] Chalcones derived from this compound are excellent precursors for the synthesis of substituted pyrimidines.

  • Reflux a mixture of the chalcone derivative (1 equivalent) and a suitable nitrogen-containing reagent such as urea, thiourea, or guanidine hydrochloride (1-1.2 equivalents) in an alcoholic solvent (e.g., ethanol).[7]

  • The reaction is typically carried out in the presence of a base, such as potassium hydroxide or sodium hydroxide.

  • After refluxing for several hours, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated pyrimidine derivative by filtration, wash with water, and purify by recrystallization.

Pyrimidine Synthesis chalcone Chalcone Derivative product Substituted Pyrimidine chalcone->product Base (e.g., KOH) Ethanol, Reflux reagent Urea, Thiourea, or Guanidine reagent->product

Caption: Cyclization of chalcones to form pyrimidines.

This synthetic route provides access to a diverse library of pyrimidine derivatives incorporating the 3-bromo-5-methoxyphenyl group, which can then be evaluated for their therapeutic potential.

Pyrazoles: Versatile Heterocycles with Anticancer Potential

Pyrazoles are another important class of five-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[8][9] Chalcones can be readily converted to pyrazoles by reaction with hydrazine derivatives.

  • Reflux a solution of the chalcone derivative (1 equivalent) and hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazole product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

A Case Study: Targeting Dihydrofolate Reductase in Cryptosporidium

A particularly compelling application of this compound is in the development of inhibitors against dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[10] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids.[11] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, making it an attractive target for antimicrobial and anticancer therapies.

The protozoan parasite Cryptosporidium is a major cause of diarrheal disease, particularly in immunocompromised individuals, and there is a pressing need for new and effective treatments. The DHFR enzyme of Cryptosporidium presents a viable therapeutic target. Many known DHFR inhibitors feature a 2,4-diaminopyrimidine core, which mimics the binding of the natural substrate.[2]

The 3-bromo-5-methoxyphenyl moiety can be incorporated into the structure of DHFR inhibitors to enhance binding affinity and selectivity. The synthesis of such inhibitors often involves the construction of a pyrimidine ring, for which this compound can serve as a key starting material, for example, through its conversion to a β-keto ester followed by cyclization with guanidine.[12]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for DHFR inhibitors derived directly from this compound is limited in the public domain, general principles for pyrimidine-based DHFR inhibitors can be applied. The 2,4-diamino groups are typically essential for hydrogen bonding interactions within the enzyme's active site. The nature and substitution pattern of the appended phenyl ring, in this case, the 3-bromo-5-methoxyphenyl group, play a crucial role in van der Waals interactions and can be optimized to exploit specific pockets within the target enzyme, thereby enhancing potency and selectivity over the human DHFR isoform. The bromine atom can also serve as a point for further derivatization to probe the active site.

Table 1: Representative Biological Activities of Related Heterocyclic Scaffolds

ScaffoldDerivative TypeTarget/OrganismActivity MetricReported Value
Pyrazole1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneHuman breast cancer (MCF-7)IC500.97 µM[9]
Chalcone(E)-3-(3-Chlorophenyl)-1-(4-(2,4-dichlorophenoxy)phenyl)prop-2-en-1-oneE. coliMIC33.48 µM[13]
Pyrimidinem-Bromo substituted aminopyrimidineE. coli-Appreciable activity[14]

Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential activities of derivatives of this compound.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide access to a rich diversity of heterocyclic compounds with significant therapeutic potential. The demonstrated utility of this scaffold in the pursuit of novel DHFR inhibitors for parasitic infections highlights its importance in addressing unmet medical needs. Future research in this area will likely focus on the further exploration of the chemical space accessible from this intermediate, including the synthesis of novel heterocyclic systems and the systematic investigation of their structure-activity relationships against a broader range of biological targets. The strategic use of this compound will undoubtedly continue to fuel the engine of drug discovery and contribute to the development of the next generation of therapeutic agents.

References

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Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-(3-Bromo-5-methoxyphenyl)ethanone in Advanced Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a multi-step synthesis.[1][2][3] 1-(3-Bromo-5-methoxyphenyl)ethanone (CAS No: 84453-20-3) has emerged as a highly valuable and versatile building block. Its trifunctional nature, featuring a reactive aryl bromide, a methoxy group that influences electronic properties, and an acetyl moiety ripe for further transformation, provides a powerful toolkit for the synthetic chemist.

The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex molecular architectures.[4][5] The acetyl group can participate in a wide array of reactions, including condensations, reductions, and oxidations, offering a gateway to a diverse range of functional groups and heterocyclic systems.[6][7] The methoxy group, through its electron-donating and steric effects, can modulate the reactivity of the aromatic ring and influence the biological activity of the final product.

This guide provides an in-depth exploration of the applications of this compound in multi-step organic synthesis, complete with detailed protocols and the scientific rationale behind the experimental choices. The focus is on empowering researchers, scientists, and drug development professionals to effectively leverage this key intermediate in their synthetic endeavors.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[5] This reaction involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex.[5]

Scientific Rationale: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5]

Experimental Protocol: Synthesis of 1-(3-methoxy-5-(thiophen-2-yl)phenyl)ethanone

Reagent M.W. Amount Equivalents
This compound229.071.0 g1.0
Thiophene-2-boronic acid127.960.67 g1.2
Pd(PPh₃)₄1155.560.05 g0.01
K₂CO₃138.211.2 g2.0
Toluene-20 mL-
Ethanol-5 mL-
Water-5 mL-

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.37 mmol), thiophene-2-boronic acid (0.67 g, 5.24 mmol), and potassium carbonate (1.2 g, 8.74 mmol).

  • Add toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 g, 0.044 mmol).

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired product.

Diagram: Generalized Suzuki-Miyaura Coupling Workflow

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Process cluster_workup Workup & Purification A This compound F Reaction Setup & Inert Atmosphere (Ar/N₂) A->F B Boronic Acid / Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent System (e.g., Toluene/EtOH/H₂O) E->F G Heating (e.g., 80-100 °C) F->G H Reaction Monitoring (TLC/LC-MS) G->H I Aqueous Workup (Extraction) H->I J Drying & Concentration I->J K Purification (Column Chromatography) J->K L Final Biaryl Product K->L

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is of immense importance in drug discovery, as the aniline moiety is a key pharmacophore in many bioactive molecules, including kinase inhibitors.[8][9][10]

Scientific Rationale: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle. The key difference is the nucleophile, which is an amine. The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the C-N bond-forming reductive elimination steps. A strong, non-nucleophilic base is used to deprotonate the amine, making it a more potent nucleophile.

Experimental Protocol: Synthesis of 1-(3-methoxy-5-(phenylamino)phenyl)ethanone

Reagent M.W. Amount Equivalents
This compound229.071.0 g1.0
Aniline93.130.49 g1.2
Pd₂(dba)₃915.720.04 g0.01
Xantphos578.680.10 g0.04
Cs₂CO₃325.822.1 g1.5
Dioxane-20 mL-

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 g, 4.37 mmol), cesium carbonate (2.1 g, 6.55 mmol), Pd₂(dba)₃ (0.04 g, 0.044 mmol), and Xantphos (0.10 g, 0.175 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (20 mL) followed by aniline (0.49 g, 5.24 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexane) to yield the desired arylamine.

Utilization of the Acetyl Group in Heterocycle Synthesis

The acetyl group of this compound is a versatile functional handle for the construction of various heterocyclic ring systems, which are foundational scaffolds in medicinal chemistry.[11][12]

Claisen-Schmidt Condensation for Chalcone Synthesis

The acetyl group can undergo a base-catalyzed Claisen-Schmidt condensation with an aldehyde to form a chalcone (an α,β-unsaturated ketone). Chalcones themselves exhibit a wide range of biological activities and are also valuable intermediates for the synthesis of flavonoids, pyrazolines, and other heterocycles.[13]

Scientific Rationale: The reaction proceeds via the formation of an enolate from the acetophenone in the presence of a base (e.g., NaOH or KOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone.

Diagram: Multi-step Synthesis Logic

G start This compound Aryl Bromide Acetyl Group step1a Suzuki or Buchwald-Hartwig Coupling Modify Aryl Core start:f1->step1a:f0 step1b Condensation / Reaction at Acetyl Group Build Side Chain / Heterocycle start:f2->step1b:f0 intermediate1 Functionalized Biaryl or Arylamine step1a:f1->intermediate1 intermediate2 Chalcone or Heterocyclic Intermediate step1b:f1->intermediate2 step2a Further transformation of acetyl group intermediate1->step2a step2b Further transformation of aryl bromide intermediate2->step2b product Complex Target Molecule (e.g., Kinase Inhibitor) step2a->product step2b->product

Caption: Divergent synthetic pathways from the starting material.

Case Study: A Synthetic Route to a Kinase Inhibitor Scaffold

Protein kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer.[9][14][15] Consequently, kinase inhibitors are a major class of therapeutic agents.[8][10] this compound is an excellent starting material for the synthesis of scaffolds used in kinase inhibitors.

Hypothetical Synthetic Pathway:

  • Step 1: Buchwald-Hartwig Amination. Couple this compound with 4-aminopyrimidine to introduce a key pharmacophore.

  • Step 2: Reduction of the Ketone. Reduce the acetyl group to a secondary alcohol using a mild reducing agent like sodium borohydride. This hydroxyl group can serve as a hydrogen bond donor, a common feature in kinase inhibitors.

  • Step 3: Further Functionalization. The secondary alcohol could be further derivatized, or the pyrimidine ring could undergo additional substitutions to optimize binding affinity and selectivity for the target kinase.

This multi-step approach demonstrates how the distinct functionalities of this compound can be sequentially and strategically manipulated to build a complex, biologically active molecule.[1][2]

Conclusion and Future Outlook

This compound is a powerful and versatile intermediate in multi-step organic synthesis. Its utility is primarily derived from the orthogonal reactivity of its aryl bromide and acetyl functional groups, allowing for the sequential and controlled introduction of molecular complexity. The protocols and strategies outlined in this guide highlight its application in the construction of biaryl systems, arylamines, and heterocyclic scaffolds, which are of significant interest to the pharmaceutical and materials science industries. As the demand for novel and complex small molecules continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful research and development programs.

References

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN J. Chem., 18(2). Retrieved from [Link]

  • ARKIVOC. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation. Retrieved from [Link]

  • ACS Publications - Journal of Medicinal Chemistry. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

  • ACS Publications - Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]

  • MDPI. (n.d.). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • PubMed Central. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Divergent Synthesis of Lamellarin α 13Sulfate, 20Sulfate, and 13,20Disulfate. Retrieved from [Link]

  • PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Retrieved from [Link]

  • LookChem. (n.d.). Cas 84689-20-3, 2-(2,3-Dichlorophenyl)-2-guanidinyliminoacetonitrile. Retrieved from [Link]

  • ACS Publications - Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • AJOL. (2022). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 84689-20-3 | Product Name : 2-(2,3-Dichlorphenyl)-2-(guanidinylimino)acetonitrile. Retrieved from [Link]

  • Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives - Lesson. Retrieved from [Link]

  • PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.10: An Introduction to Multiple Step Synthesis. Retrieved from [Link]

  • Pearson+. (n.d.). Predict the products and mechanisms of the following reactions. W... | Study Prep. Retrieved from [Link]

  • MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US3562336A - Synthesis of naphthalene derivatives.
  • NIH. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene. Retrieved from [Link]

  • Ningbo Innopharmchem Co.,Ltd. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Recrystallization of 1-(3-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(3-Bromo-5-methoxyphenyl)ethanone via recrystallization. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during your experiments. As Senior Application Scientists, we provide not just steps, but the reasoning behind them, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that most solids, including this compound, are more soluble in a hot solvent than in a cold one. In an ideal recrystallization, the impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the remaining solvent (the mother liquor). The pure crystals can then be isolated by filtration.

Q2: What are the physical properties of this compound that are relevant to its recrystallization?

A2: Understanding the physical properties of your compound is crucial for a successful recrystallization. Here is a summary of the known properties for this compound and its isomers, which can provide a useful reference.

PropertyThis compound1-(2-Bromo-5-methoxyphenyl)ethanone[1]1-(3-Bromo-4-methoxyphenyl)ethanone2-Bromo-3'-methoxyacetophenone[2][3]
CAS Number 1073642-71-3[4]6342-63-8[1]35310-75-95000-65-7[2][3]
Molecular Formula C₉H₉BrO₂[4]C₉H₉BrO₂[1]C₉H₉BrO₂C₉H₉BrO₂[2][3]
Molecular Weight 229.07 g/mol [4]229.07 g/mol [1]229.073 g/mol 229.07 g/mol [2][3]
Appearance Pale Yellow Low-Melting Solid[4]Off-white solidSolidWhite to yellowish beige powder or crystal[3]
Melting Point Low-Melting Solid102°C[1]84-86°C60-62°C[2][3]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The choice of solvent is the most critical factor in recrystallization. An ideal solvent should:

  • Completely dissolve the compound when hot.

  • Have low solubility for the compound when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert to the compound.

  • Have a relatively low boiling point for easy removal from the crystals.[5]

  • Be non-toxic and inexpensive.

For this compound, which is a ketone, a good starting point is to test solvents of moderate polarity. A general rule of thumb is that solvents with functional groups similar to the compound being recrystallized are often good solubilizers.[6] Therefore, ketones like acetone could be a good choice.

Here are some suggested solvents to test on a small scale:

  • Ethanol: Often a good general-purpose solvent for recrystallization.[6]

  • Methanol: Similar to ethanol, and has been used for recrystallizing related phenacyl bromides.

  • Acetone: As a ketone itself, it may be a very effective solvent.[6]

  • Isopropanol

  • Toluene: Can be effective for aromatic compounds.

  • Solvent Pairs: If no single solvent is ideal, a solvent pair can be used. This typically consists of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble). Common pairs include ethanol-water and n-hexane-acetone.[6]

Q4: What safety precautions should I take when recrystallizing this compound?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when heating flammable organic solvents.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7][8] These compounds can be lachrymators (cause tearing) and may cause skin and eye irritation or burns.[7][9]

  • Fire Safety: Keep flammable solvents away from ignition sources.

  • Waste Disposal: Dispose of the mother liquor and any waste solvents in appropriately labeled hazardous waste containers.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline. The optimal solvent and volumes should be determined by small-scale trials.

  • Solvent Selection: In separate test tubes, add a small amount of crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube and observe. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent dropwise while gently heating the mixture on a hot plate. Add just enough hot solvent to completely dissolve the solid.

  • Decoloration (if necessary): If the hot solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Avoid disturbing the flask during this time.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Purity Assessment: Determine the melting point of the dried crystals. A pure compound will have a sharp melting point close to the literature value. The presence of impurities will typically result in a lower and broader melting point range.

Troubleshooting Guide

Below is a troubleshooting guide in a question-and-answer format to address common issues.

Q: My compound is not dissolving in the hot solvent. What should I do?

A: This indicates that the solvent is not a good choice for your compound. You will need to select a different solvent in which your compound has higher solubility at elevated temperatures. Alternatively, you may be using an insufficient amount of solvent; try adding more hot solvent in small increments.

Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

A: This is a common problem and usually indicates one of two things:

  • Too much solvent was added: If the solution is too dilute, the compound will remain in solution even at low temperatures. To remedy this, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but it hasn't initiated. You can try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.

Q: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of a "better" solvent to decrease the saturation point.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling.

Q: The yield of my recrystallized product is very low. Why did this happen?

A: A low yield can be caused by several factors:

  • Using too much solvent: This is the most common cause, as a significant amount of your product will remain in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out on the filter paper.

  • Incomplete crystallization: Not allowing enough time for the solution to cool or not using an ice bath can result in a lower yield.

  • Washing with too much cold solvent: While washing is necessary, using an excessive amount of cold solvent will dissolve some of your product.

Q: My recrystallized product is still colored. How can I remove the color?

A: Colored impurities can often be removed by using activated charcoal. After dissolving your crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve decolorize Decolorize with activated charcoal (if necessary) dissolve->decolorize Colored solution? cool_slowly Slow Cooling to RT dissolve->cool_slowly Colorless solution hot_filtration Hot Filtration (if necessary) hot_filtration->cool_slowly decolorize->hot_filtration ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A generalized workflow for the recrystallization of this compound.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Retrieved from [Link]

  • Angene Chemical. (2025, February 7). Safety Data Sheet: 1-(4-Bromo-2-methoxyphenyl)ethanone. Retrieved from [Link]

  • PubMed. (n.d.). Purification and characterization of acetophenone reductase with excellent enantioselectivity from Geotrichum candidum NBRC 4597. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, May 11). How to separate phenacyl bromide and acetophenone? Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyacetophenone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1073642-71-3 | Product Name : this compound. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(3-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromo-5-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthetic procedure. The following question-and-answer section provides in-depth, experience-driven insights to help you optimize your reaction, identify impurities, and implement effective purification strategies.

Frequently Asked Questions & Troubleshooting Guides

Q1: I've performed a Friedel-Crafts acylation on 1-bromo-3-methoxybenzene and my NMR/GC-MS analysis shows a significant amount of an isomeric byproduct. What is this isomer and why is it forming?

A: This is a very common issue stemming from the directing effects of the substituents on the aromatic ring. The most likely isomeric byproduct is 1-(4-bromo-2-methoxyphenyl)ethanone .

Causality and Mechanism: In an electrophilic aromatic substitution like the Friedel-Crafts acylation, the regioselectivity is governed by the electronic properties of the groups already on the ring.[1]

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density through resonance.

  • Bromo Group (-Br): This is a deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.

The strongly activating methoxy group dominates the directing effect.[1] It directs the incoming electrophile (the acylium ion) to the positions ortho and para to itself. In the 1-bromo-3-methoxybenzene starting material, this corresponds to positions 2, 4, and 6.

  • Position 4-Acylation (Desired Product): Acylation at C4 (relative to the methoxy group) leads to your target molecule, this compound.

  • Position 2-Acylation (Isomeric Side Product): Acylation at C2 leads to 1-(4-bromo-2-methoxyphenyl)ethanone. This position is also activated by the methoxy group.

  • Position 6-Acylation: This position is sterically hindered by the adjacent methoxy group, making it a less likely site for attack by the bulky acylium ion.

The formation of the C2-acylated isomer is kinetically competitive with C4-acylation. The ratio of these products can be influenced by the reaction conditions, particularly the Lewis acid used and the temperature.

Q2: My reaction mixture contains a polar impurity with a mass corresponding to the loss of a methyl group (M-14). What is this side product and how can I prevent it?

A: This side product is almost certainly 1-(3-Bromo-5-hydroxyphenyl)ethanone , resulting from the demethylation of the methoxy group.

Causality and Mechanism: Strong Lewis acids, such as the aluminum chloride (AlCl₃) commonly used in Friedel-Crafts reactions, are known to be effective ether-cleaving reagents.[2] The mechanism involves the coordination of the Lewis acid to the lone pair of electrons on the methoxy oxygen. This creates a good leaving group, and a subsequent nucleophilic attack (often by a halide from the Lewis acid complex) or hydrolysis during workup cleaves the methyl group, leaving a phenol.

Demethylation_Mechanism caption Mechanism of Lewis acid-mediated demethylation.

Prevention Strategies: Minimizing the formation of this phenolic impurity involves moderating the reaction conditions. The goal is to find a balance where the acylation proceeds efficiently without promoting ether cleavage.

ParameterStandard Condition (High Demethylation Risk)Optimized Condition (Low Demethylation Risk)Rationale
Lewis Acid Aluminum Chloride (AlCl₃)Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), or Boron trifluoride (BF₃)Milder Lewis acids are less aggressive towards the methoxy group while still catalyzing the acylation.[2][3]
Temperature 0°C to Room Temp-20°C to 0°CLower temperatures disfavor the higher activation energy pathway of demethylation.
Reaction Time > 4 hours1-3 hours (monitor by TLC/LC-MS)Prolonged exposure to the Lewis acid increases the likelihood of side reactions. Stop the reaction once the starting material is consumed.
Stoichiometry >1.5 equivalents of AlCl₃1.1 - 1.2 equivalents of Lewis AcidUsing a large excess of the Lewis acid can drive the demethylation process.
Q3: My crude product is a dark, oily residue that is difficult to purify. What causes this and how can I improve the workup?

A: The formation of a dark, tarry crude product is often due to polymerization, degradation of starting materials, or complexation of the product with the Lewis acid catalyst. Proper quenching and workup are critical to obtaining a clean product.

Troubleshooting Workflow:

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// Graph structure A [label="Problem:\nDark, Tarry Crude Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Quenching\nIs the quench performed correctly?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Pour reaction mixture SLOWLY\nonto crushed ice / cold dilute HCl"]; D [label="This hydrolyzes the AlCl₃ complexes\nand protonates byproducts."]; E [label="Step 2: Extraction\nAre you using the right solvent?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Use Ethyl Acetate or DCM.\nPerform multiple extractions."]; G [label="Step 3: Washing\nAre you removing all impurities?"]; H [label="Wash with dilute NaOH(aq)\nto remove phenolic byproduct."]; I [label="Wash with brine (sat. NaCl)\nto break emulsions and dry."]; J [label="Result:\nCleaner Crude Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections A -> B; B -> C [label="No"]; C -> D; D -> E; B -> E [label="Yes"]; E -> F [label="No"]; F -> G; E -> G [label="Yes"]; G -> H; H -> I; I -> J; }

Detailed Protocol for Optimized Workup:

  • Quenching: Prepare a beaker with crushed ice and dilute hydrochloric acid (e.g., 1M HCl). While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/acid mixture. This highly exothermic step hydrolyzes the aluminum chloride complexes.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Basic Wash (Crucial for Demethylated Impurity): Combine the organic layers and wash with a 1M sodium hydroxide (NaOH) solution. The phenolic byproduct, 1-(3-Bromo-5-hydroxyphenyl)ethanone, is acidic and will be deprotonated to its sodium salt, which is soluble in the aqueous layer. This is an highly effective way to separate it from your neutral desired product.

  • Final Washes: Wash the organic layer with water, followed by saturated sodium chloride solution (brine) to remove residual base and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

This procedure should yield a much cleaner crude solid or oil, which can then be further purified by column chromatography or recrystallization.

Q4: How can I definitively identify the side products in my mixture?

A: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.

Analytical Methods Protocol:

  • Thin-Layer Chromatography (TLC):

    • Purpose: Quick assessment of the reaction mixture's complexity.

    • Procedure: Spot the crude mixture on a silica plate. Elute with a solvent system like 20-30% ethyl acetate in hexanes.

    • Observation: The desired product is moderately polar. The demethylated (hydroxy) byproduct will have a lower Rf value (be more polar). Isomeric byproducts may have very similar Rf values, requiring other methods to resolve.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To separate components and determine their molecular weights.

    • Procedure: Dilute a sample of the crude material and inject it into the GC-MS.

    • Observation:

      • Desired Product: Will show a molecular ion peak (M⁺) corresponding to the mass of C₉H₉BrO₂ (m/z 228/230, with the characteristic ~1:1 isotopic pattern for bromine).

      • Demethylated Byproduct: Will show a molecular ion peak at m/z 214/216 (loss of 14 amu for CH₂).

      • Isomeric Byproduct: Will have the same molecular weight (m/z 228/230) as the desired product but will likely have a different retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Provides structural information to differentiate isomers.

    • Procedure: Purify the major components by column chromatography and acquire ¹H NMR spectra for each.

    • Key ¹H NMR Signals (in CDCl₃):

      • This compound (Desired): The three aromatic protons will appear as distinct signals (e.g., two doublets and a triplet, or similar complex splitting) in the aromatic region (~7.0-7.8 ppm). The methoxy (-OCH₃) singlet will be around 3.8-3.9 ppm and the acetyl (-COCH₃) singlet around 2.5-2.6 ppm.

      • 1-(4-Bromo-2-methoxyphenyl)ethanone (Isomer): The aromatic proton splitting pattern will be different due to the different substitution pattern. The proximity of the acetyl group to the methoxy group may also cause a slight shift in the methoxy signal.

      • 1-(3-Bromo-5-hydroxyphenyl)ethanone (Demethylated): Will show a broad singlet for the phenolic -OH proton (can be exchanged with D₂O) and the absence of the methoxy singlet around 3.8 ppm.

References

  • Olah, G. A., Moffatt, M. E., Kuhn, S. J., & Hardie, B. A. (1964). Aromatic Substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society, 86(11), 2198–2203. Retrieved from [Link]

  • Zhang, Z., Liu, S., Li, Y., & Xu, Y. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Biotechnology for Biofuels and Bioproducts, 16(1), 27. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2008). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • ResearchGate. (2022). Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • SciSpace. (2017). The mechanism of transmethylation in anisole decomposition over Brønsted acid sites. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Yield in Suzuki Coupling of 1-(3-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, field-proven insights into optimizing the Suzuki-Miyaura cross-coupling of 1-(3-Bromo-5-methoxyphenyl)ethanone. This particular substrate, an electron-rich aryl bromide, presents unique challenges that can often lead to frustratingly low yields. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

The fundamental challenge with electron-rich aryl bromides lies in the initial, often rate-determining, oxidative addition step of the catalytic cycle.[1] The electron-donating nature of the methoxy group makes the carbon-bromine bond less electrophilic and thus less susceptible to cleavage and insertion by the Pd(0) catalyst. This guide provides a structured approach to overcoming this hurdle and mitigating common side reactions.

Core Concept: The Suzuki-Miyaura Catalytic Cycle

A firm grasp of the reaction mechanism is paramount for effective troubleshooting. The generally accepted cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2][3] Each step presents an opportunity for optimization or failure.

Suzuki_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Br)L_n pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L_n oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out Ar-R trans_complex->product_out arbr_in Ar-Br (Your Substrate) arbr_in->pd0 boronic_in R-B(OR)₂ + Base boronic_in->oa_complex

Figure 1: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & FAQs

This section is structured as a series of questions that mimic real-world laboratory challenges. Each answer provides a diagnosis of the potential problem, the underlying chemical principles, and a clear set of actionable solutions.

Q1: My reaction shows low or no conversion of the starting material, this compound. What is the primary bottleneck and how do I address it?

A1: Diagnosis & Solution

The most likely culprit is an inefficient oxidative addition step. As mentioned, the electron-rich nature of your aryl bromide makes this step sluggish. To overcome this activation barrier, you must enhance the reactivity of your Pd(0) catalyst. This is primarily achieved by selecting an appropriate ligand.

The Causality Behind Ligand Choice: Simple, less-donating ligands like triphenylphosphine (PPh₃) are often insufficient for this class of substrate. You require bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0)L₁ species, which is more readily inserted into the C-Br bond.[4]

Actionable Solutions:

  • Re-evaluate Your Ligand: If you are using PPh₃, switch to a more powerful ligand system. Buchwald-type biarylphosphines are the industry standard for this challenge.

  • Elevate the Temperature: Increasing the reaction temperature (e.g., from 80°C to 100-110°C in solvents like dioxane or toluene) can provide the necessary energy to overcome the activation barrier.

  • Choose an Appropriate Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common, modern precatalysts (e.g., XPhos Pd G3/G4) offer improved stability and generate the active Pd(0) species more reliably.

Table 1: Ligand Selection for Electron-Rich Aryl Bromides

Ligand ClassExamplesKey CharacteristicsRecommended Use Case
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich biarylphosphines. Highly effective for challenging couplings.[5]Primary recommendation for this compound.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form very stable palladacycles. Excellent for aryl chlorides and bromides.[5]A strong alternative to Buchwald ligands. Often used as pre-formed (NHC)Pd complexes.
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Very electron-rich and sterically demanding. Highly active but can be air-sensitive.[4]Effective, but may require more stringent inert atmosphere techniques.
Traditional Phosphines PPh₃Less electron-donating, less bulky.Generally unsuitable for this specific electron-rich substrate; leads to low conversion.
Q2: My starting material is being consumed, but the yield of my desired product is still low. I'm seeing significant byproducts like 1-(5-methoxyphenyl)ethanone (dehalogenation) and/or a biaryl derived from my boronic acid (homocoupling). What is causing this?

A2: Diagnosis & Solution

Observing byproducts indicates that your catalyst is active but is being diverted into non-productive pathways. Dehalogenation and homocoupling are classic side reactions in Suzuki couplings.[2]

Dehalogenation: This occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source followed by reductive elimination.[2] The hydride can originate from solvents (like alcohols) or certain bases.

  • Solution:

    • Use rigorously anhydrous, aprotic solvents such as Toluene, Dioxane, or THF .[6]

    • Employ a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃ . These are less likely to generate hydride species compared to alkoxides.

Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen or unreduced Pd(II) species at the start of the reaction.[2][7] Oxygen can re-oxidize Pd(0) to Pd(II), which then catalyzes the homocoupling pathway.

  • Solution:

    • Thorough Degassing is Critical: Before heating, rigorously degas your reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes is a viable option.

    • Use a Pd(0) Source: Starting with a Pd(0) precursor like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling by minimizing the initial concentration of Pd(II).

Protodeborylation: This is the cleavage of the C-B bond of your boronic acid, typically by water or base, before it can transmetalate to the palladium center.[8]

  • Solution:

    • Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.

    • Use a milder base like powdered KF or K₃PO₄ , which can be less aggressive towards the C-B bond.[5][8]

    • Avoid excessively high temperatures or prolonged reaction times if this side reaction is suspected.

Systematic Troubleshooting Workflow

When faced with a low-yield reaction, a logical, stepwise approach to optimization is more effective than random changes. The following workflow provides a structured path to identify and solve the core issue.

Troubleshooting_Workflow start Low Yield Observed check_sm TLC/LCMS Analysis: Is Starting Material (ArBr) Consumed? start->check_sm incomplete Problem: Inefficient Oxidative Addition check_sm->incomplete No side_reactions Problem: Competing Side Reactions check_sm->side_reactions Yes sol1 Solution 1: Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) incomplete->sol1 sol2 Solution 2: Increase Reaction Temperature (e.g., 100-110 °C) sol1->sol2 sol3 Solution 3: Use Modern Precatalyst (e.g., XPhos Pd G3) sol2->sol3 check_byproducts Identify Byproducts: Dehalogenation or Homocoupling? side_reactions->check_byproducts dehalo Dehalogenation check_byproducts->dehalo Dehalogenation homo Homocoupling/ Protodeborylation check_byproducts->homo Homocoupling dehalo_sol Solution: Use Aprotic Solvent (Toluene/Dioxane) + K₃PO₄ or Cs₂CO₃ dehalo->dehalo_sol homo_sol Solution: - Rigorously Degas Reaction - Use Boronic Ester - Use Milder Base (K₃PO₄) homo->homo_sol

Figure 2: A logical workflow for troubleshooting low yields in the target Suzuki coupling.

Optimized Experimental Protocol

This protocol incorporates best practices for the Suzuki coupling of this compound with phenylboronic acid as a model partner.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 precatalyst (1-2 mol%)

  • XPhos ligand (1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, XPhos Pd G3, and the additional XPhos ligand.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Degassing: Submerge the flask in a liquid nitrogen bath to freeze the mixture. Once frozen, apply a high vacuum for 5-10 minutes. Remove the flask from the cold bath and allow it to thaw under the inert atmosphere. Repeat this "freeze-pump-thaw" cycle a total of three times to ensure complete removal of dissolved oxygen.

  • Reaction: After the final thaw, place the flask in a preheated oil bath at 100-110 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under an argon blanket) and analyzing via TLC or LC-MS.

  • Work-up: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired product, 1-(5-methoxy-1,1'-biphenyl-3-yl)ethanone.

References
  • Myers, A. G. The Suzuki Reaction - Chem 115. Harvard University. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1802–1805. [Link]

  • Couturier, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group Meeting, Caltech. (2005). [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit r/chemhelp. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. ChemOrgChem YouTube Channel. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?". ResearchGate. [Link]

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Troubleshooting unexpected NMR peaks in 1-(3-Bromo-5-methoxyphenyl)ethanone products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Bromo-5-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected peaks in your ¹H NMR spectra. As every experienced chemist knows, the journey from reaction flask to pure product is often paved with unexpected spectroscopic results. This resource will equip you to confidently identify impurities, understand their origins, and refine your synthetic and purification protocols.

Understanding Your ¹H NMR Spectrum: The Expected Signals

Before we delve into the unexpected, let's establish a baseline for a clean ¹H NMR spectrum of this compound. Based on established substituent effects in aromatic systems, the following signals are anticipated:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-4~7.6 - 7.7Triplet (t) or Doublet of Doublets (dd)1H
H-2~7.5 - 7.6Triplet (t) or Doublet of Doublets (dd)1H
H-6~7.2 - 7.3Triplet (t) or Doublet of Doublets (dd)1H
-OCH₃~3.8 - 3.9Singlet (s)3H
-COCH₃~2.6Singlet (s)3H

Note: Predicted chemical shifts are estimates and can vary based on the solvent and spectrometer frequency.

Frequently Asked Questions (FAQs) for Unexpected Peaks

The synthesis of this compound, typically via a Friedel-Crafts acylation of 3-bromoanisole, can sometimes lead to a mixture of products or the presence of unreacted starting materials.[1][2] Here's how to troubleshoot some of the most common unexpected signals.

Q1: I see more than three signals in the aromatic region (7.0 - 8.0 ppm). What could they be?

This is a classic sign of isomeric impurities. The directing effects of the bromo and methoxy groups on the starting material (3-bromoanisole) can lead to the formation of other isomers during the Friedel-Crafts acylation. The methoxy group is an ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. This can result in a complex mixture of products.

Here is a guide to distinguishing the desired product from its most likely isomers based on their predicted ¹H NMR spectra:

Compound Predicted Aromatic Proton Chemical Shifts (δ, ppm) and Multiplicities Key Differentiating Features
This compound (Target) H-2 (~7.5-7.6, t), H-4 (~7.6-7.7, t), H-6 (~7.2-7.3, t)Three distinct aromatic signals, each integrating to 1H.
1-(2-Bromo-4-methoxyphenyl)ethanoneH-3 (~7.8, d), H-5 (~7.1, dd), H-6 (~7.0, d)Three distinct aromatic signals with characteristic doublet and doublet of doublets splitting.
1-(4-Bromo-2-methoxyphenyl)ethanoneH-3 (~7.5, d), H-5 (~7.3, dd), H-6 (~7.7, d)Three distinct aromatic signals with characteristic doublet and doublet of doublets splitting.
1-(3-Bromo-4-methoxyphenyl)ethanoneH-2 (~7.9, d), H-5 (~7.6, dd), H-6 (~6.9, d)Three distinct aromatic signals with a significantly downfield doublet for the proton ortho to the carbonyl group.

Troubleshooting Workflow for Isomeric Impurities:

Caption: Workflow for identifying isomeric impurities.

Q2: I have a singlet around 3.7-3.8 ppm that integrates to 3H, and aromatic signals that don't match my product. What is it?

This is likely unreacted 3-bromoanisole . The methoxy group of 3-bromoanisole typically appears as a singlet around 3.78 ppm. The aromatic protons will also have a distinct pattern that you can compare against a reference spectrum for 3-bromoanisole.

Confirmation Step: Spike your NMR sample with a small amount of authentic 3-bromoanisole. If the suspect peaks increase in intensity, you have confirmed the presence of this starting material.

Q3: I see a sharp singlet around 2.2 ppm. What could this be?

A singlet around 2.17 ppm in CDCl₃ is often indicative of acetone .[3] Acetone is a common solvent used for cleaning glassware and can be a persistent contaminant.

Q4: My baseline is "lumpy" and I see broad humps. What's going on?

This can be due to several factors:

  • High Sample Concentration: A solution that is too concentrated can lead to broad peaks due to viscosity and intermolecular interactions.[4] Diluting your sample may improve resolution.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions, even at trace levels, can cause significant line broadening. These can be introduced from reagents (like certain Lewis acids) or from contact with metal spatulas.

  • Incomplete Dissolution: If your sample is not fully dissolved, you may see broad, distorted signals. Ensure your sample is completely in solution before acquiring the spectrum.

A Systematic Guide to Identifying Unknown Peaks

When faced with an NMR spectrum containing unexpected signals that don't fall into the categories above, a systematic approach is crucial.

Step 1: Consult a Chemical Shift Table for Common NMR Impurities

Many unexpected peaks are due to common laboratory solvents and reagents. Before embarking on complex structural elucidation, always compare your unknown peaks to a reliable reference table.[1][3][5]

Common Impurity ¹H Chemical Shift (δ, ppm) in CDCl₃ Multiplicity
Water~1.56Singlet (broad)
Acetone~2.17Singlet
Dichloromethane~5.30Singlet
Ethyl Acetate~2.05 (CH₃), ~4.12 (CH₂), ~1.26 (CH₃)s, q, t
Hexane~1.25, ~0.88Multiplets
Toluene~7.2 (aromatic), ~2.3 (CH₃)m, s
Silicone Grease~0.07Singlet (broad)

Step 2: The D₂O Shake

If you suspect a peak might be from an acidic proton (e.g., -OH or -NH), you can perform a "D₂O shake."[4]

Protocol: D₂O Shake

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to your NMR tube.

  • Cap the tube and shake it vigorously for about 30 seconds.

  • Allow the layers to separate (or at least partially).

  • Re-acquire the ¹H NMR spectrum.

Interpretation: If the suspect peak has disappeared or significantly diminished in intensity, it is due to a proton that has exchanged with deuterium. A new, broad peak for HOD may appear, typically between 4.5 and 5.0 ppm in CDCl₃.

Step 3: Consider Reaction Byproducts and Degradation

If the impurity is not a common solvent or an exchangeable proton, consider the chemistry of your reaction.

  • Hydrolysis: If your reaction workup involved water, it's possible that some of your starting material or product has hydrolyzed. For example, the acetyl group could potentially be cleaved under certain conditions.

  • Incomplete Reaction: As mentioned, unreacted starting materials are a common source of impurity peaks.

  • Side Reactions: Friedel-Crafts acylations can sometimes be accompanied by other reactions, depending on the substrate and conditions.[6]

Workflow for Systematic Identification of Unknowns:

Caption: Systematic workflow for identifying unknown NMR peaks.

Experimental Protocols

Standard ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of your this compound product into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Cap the vial and gently swirl or vortex until the solid is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

References

  • Pharmaffiliates. This compound. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

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Validation & Comparative

Comparison of catalysts for Suzuki coupling with 1-(3-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalyst Selection for the Suzuki Coupling of 1-(3-Bromo-5-methoxyphenyl)ethanone

Introduction: The Challenge of Coupling Electron-Deficient Aryl Halides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction offers mild conditions and a high tolerance for various functional groups, making it invaluable in pharmaceutical and materials science research.[1][3]

The specific substrate, this compound, presents a distinct challenge. The presence of the electron-withdrawing acetyl group deactivates the aryl bromide, making the initial, often rate-determining, oxidative addition step of the catalytic cycle more difficult.[2] This guide, authored from the perspective of a Senior Application Scientist, provides a comparative analysis of various palladium catalyst systems for this transformation, offering field-proven insights and detailed experimental protocols to guide researchers toward optimal reaction efficiency. We will explore how the evolution of catalyst technology, specifically in ligand design, has overcome the challenges posed by such electron-deficient substrates.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of any catalyst system is rooted in its ability to efficiently navigate the Suzuki-Miyaura catalytic cycle. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. This step is often the slowest in the cycle, especially with electron-poor or sterically hindered aryl halides.[2][4]

  • Transmetalation: The organoboron reagent (R-BY₂) must be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[5] This species then transfers its organic group (R) to the Pd(II) center, displacing the halide and forming a new Pd(II)-R complex.

  • Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the complex, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

The choice of ligand coordinated to the palladium center is critical as it profoundly influences the rates of these elementary steps.[7][8]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pdi_complex Ar-Pd(II)L₂-X oxidative_add->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r_complex Ar-Pd(II)L₂-R' transmetalation->pdi_r_complex reductive_elim Reductive Elimination pdi_r_complex->reductive_elim reductive_elim->pd0 product_out Ar-R' reductive_elim->product_out arx_in Ar-X arx_in->oxidative_add rby2_in R'-B(OR)₂ + Base rby2_in->transmetalation

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems

The performance of a catalyst is not absolute; it is defined by the specific challenge. For this compound, the key is to employ a catalyst active enough to overcome the electronic deactivation of the C-Br bond. Below is a comparison of three representative catalyst systems.

Catalyst SystemPd SourceLigandCatalyst Loading (mol%)Temp. (°C)Time (h)Typical Yield (%)Key Features
System 1: Classic Pd(PPh₃)₄Triphenylphosphine3 - 590 - 10012 - 2460 - 85Readily available, well-established, but often requires higher temperatures and loadings for deactivated substrates.[9]
System 2: Buchwald Pd(OAc)₂SPhos0.5 - 2RT - 601 - 4> 95Highly active due to bulky, electron-rich ligand; excellent for challenging substrates, allows lower temperatures and loadings.[4]
System 3: Palladacycle G3-SPhos PrecatalystSPhos (in-built)0.5 - 2RT - 601 - 4> 95Air- and moisture-stable precatalyst ensures accurate Pd:Ligand ratio and rapid generation of the active Pd(0) species.[10]

Note: Yields are representative for electron-deficient aryl bromides and may vary based on the specific boronic acid partner and precise conditions.

Experimental Workflows & Protocols

A standardized workflow is crucial for the objective comparison of different catalyst systems.

Experimental_Workflow setup Reaction Setup (Flame-dried flask, inert atm) reagents Add Reagents (Aryl bromide, boronic acid, base) setup->reagents catalyst Add Catalyst System (Pd source + Ligand or Precatalyst) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Workup (Cool, dilute, extract) reaction->workup purify Purification (Column Chromatography) workup->purify

Caption: A standardized experimental workflow for catalyst screening.

Protocol 1: Classic Conditions with Pd(PPh₃)₄

This protocol represents a traditional approach. The higher temperature and catalyst loading are necessary to drive the oxidative addition of the deactivated aryl bromide.

  • Rationale: Tetrakis(triphenylphosphine)palladium(0) is a convenient, air-stable Pd(0) source. However, triphenylphosphine is not strongly electron-donating, necessitating more forcing conditions to achieve reasonable reaction rates with this substrate.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 229 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%, 34.7 mg).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[9]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase twice with ethyl acetate (10 mL each).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: High-Activity Buchwald Ligand System

This protocol leverages modern ligand technology to achieve a highly efficient transformation under significantly milder conditions.

  • Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a member of the Buchwald dialkylbiarylphosphine ligand family.[4] Its steric bulk and electron-rich nature dramatically accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing for lower catalyst loadings and temperatures.[7][11] Using Pd(OAc)₂ as a precursor requires an in situ reduction to the active Pd(0) species, which typically occurs readily within the reaction mixture.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere, add this compound (1.0 mmol, 229 mg), the arylboronic acid (1.2 mmol), and powdered potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%, 2.2 mg) and SPhos (0.02 mmol, 2 mol%, 8.2 mg).

  • Solvent Addition: Add degassed toluene (10 mL).

  • Reaction: Seal the flask and stir the mixture at 60 °C. Monitor the reaction's progress. Completion is often achieved within 1-4 hours.

  • Workup & Purification: Follow the same procedure as described in Protocol 1.

Protocol 3: User-Friendly Palladacycle Precatalyst

This protocol offers the high activity of the Buchwald system with the added benefits of operational simplicity and reliability.

  • Rationale: Buchwald precatalysts, such as G3-SPhos, are air- and moisture-stable complexes that contain the palladium and ligand in a fixed 1:1 ratio.[10] They rapidly and quantitatively generate the active L-Pd(0) species under the reaction conditions, circumventing issues with ligand:metal ratios and inconsistent in situ reduction. This leads to highly reproducible results and is ideal for screening and process development.[10][12]

Step-by-Step Methodology:

  • Vessel Preparation: To a standard reaction vial with a magnetic stir bar, add this compound (1.0 mmol, 229 mg), the arylboronic acid (1.2 mmol), and powdered potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Catalyst Addition: Add the SPhos Palladacycle Gen. 3 (G3-SPhos) precatalyst (0.01 mmol, 1 mol%, 7.8 mg). Note: No inert atmosphere is required for weighing the stable precatalyst.

  • Solvent Addition: Add degassed toluene (10 mL). Purge the vial with an inert gas for 2-5 minutes.

  • Reaction: Seal the vial and stir the mixture at 60 °C. Monitor the reaction's progress. Completion is expected within 1-4 hours.

  • Workup & Purification: Follow the same procedure as described in Protocol 1.

Conclusion and Recommendations

For the Suzuki coupling of an electron-deficient substrate like this compound, catalyst systems employing bulky, electron-rich dialkylbiarylphosphine ligands are demonstrably superior to traditional catalysts like Pd(PPh₃)₄.

  • For General Research & Development: The combination of Pd(OAc)₂ with an appropriate Buchwald ligand (e.g., SPhos) (Protocol 2) offers a cost-effective and highly active system capable of achieving high yields under mild conditions.[7]

  • For High-Throughput Screening & Process Chemistry: The use of a Buchwald Palladacycle Precatalyst (Protocol 3) is highly recommended.[10] Its stability, ease of handling, and the high reproducibility of results justify the higher initial cost by saving significant time and resources in optimization and ensuring batch-to-batch consistency.[12]

While classic catalysts can be effective, the investment in modern ligand systems provides significant returns in terms of reaction efficiency, reduced energy consumption (lower temperatures), and broader substrate scope, making them the authoritative choice for challenging coupling reactions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • B. H. Lipshutz, et al. (2015). A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water. Chemical Science, 6, 1235-1240. Retrieved from [Link]

  • Nova, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Dalton Transactions, 39(35), 8204-8216. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of aryl esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Biswas, S., et al. (2020). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 10(15), 8351-8363. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-(3-Bromo-5-methoxyphenyl)ethanone: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(3-Bromo-5-methoxyphenyl)ethanone in Medicinal Chemistry

This compound, a seemingly unassuming substituted acetophenone, holds considerable importance as a key building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its utility is prominently highlighted in its role as a reactant in the design of selective inhibitors of dihydrofolate reductase from Cryptosporidium, a protozoan parasite that can cause gastrointestinal illness. The strategic placement of the bromo, methoxy, and acetyl functionalities on the phenyl ring provides a versatile scaffold for medicinal chemists to elaborate upon, enabling the synthesis of a diverse range of compounds with potential therapeutic applications. Given its significance, the efficient and scalable synthesis of this intermediate is of paramount importance. This guide provides a comparative analysis of various synthetic routes to this compound, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific needs.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached through several established organic transformations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of the reaction, cost-effectiveness, and the specific requirements for purity and yield. Here, we will delve into the mechanistic underpinnings and practical considerations of the most pertinent synthetic strategies.

Synthetic Route Starting Material Key Reagents Typical Yield (%) Reaction Time (h) Key Advantages Key Disadvantages
Friedel-Crafts Acylation 1-Bromo-3-methoxybenzeneAcetyl chloride/anhydride, Lewis acid (e.g., AlCl₃)60-802-6Direct, one-step synthesis from a commercially available starting material.Potential for regioisomeric impurities, stoichiometric use of Lewis acid can lead to significant waste.
Grignard Reaction 1,3-Dibromo-5-methoxybenzeneMg, Acetonitrile or Acetyl chloride50-704-8Utilizes classic and well-understood organometallic chemistry.Requires strictly anhydrous conditions; the Grignard reagent can be sensitive to handling on a large scale.
Organolithium Chemistry 1,3-Dibromo-5-methoxybenzenen-BuLi or t-BuLi, N,N-Dimethylacetamide60-753-6Can offer high yields and cleaner reactions compared to Grignard reagents.Requires cryogenic temperatures and inert atmosphere; organolithium reagents are highly pyrophoric.
Sandmeyer-Type Reaction 3-Amino-5-methoxyacetophenoneNaNO₂, HBr, CuBr70-854-8A robust and reliable method for introducing a bromine atom.Requires the synthesis of the starting aniline, which adds an extra step to the overall sequence.
Suzuki-Miyaura Coupling 3-Bromo-5-methoxyphenylboronic acidAcetylating agent, Pd catalyst, base75-906-12High functional group tolerance and generally high yields.The required boronic acid may not be readily available; palladium catalysts can be expensive.
Heck Coupling 1-Bromo-3-methoxybenzeneVinyl acetate or Butyl vinyl ether, Pd catalyst, base65-808-16A powerful method for C-C bond formation.Can suffer from issues with regioselectivity and the cost of the palladium catalyst.

In-Depth Analysis of Synthetic Routes and Experimental Protocols

Friedel-Crafts Acylation: The Direct Approach

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones.[1][2] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[3]

Mechanism and Rationale:

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with a Lewis acid like aluminum chloride.[1] The electron-rich aromatic ring of 1-bromo-3-methoxybenzene then attacks the acylium ion. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The bromo group is a deactivating, ortho-, para-directing group. In this case, the powerful activating effect of the methoxy group dominates, directing the incoming acyl group primarily to the positions ortho and para to it. Acylation at the C4 position (para to the methoxy group and ortho to the bromo group) is sterically favored over the C2 position (ortho to both). Acylation at the C6 position is also possible but generally less favored.

Experimental Protocol (Adapted from similar procedures):

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq.).

  • Stir the mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Add a solution of 1-bromo-3-methoxybenzene (1.0 eq.) in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of the Friedel-Crafts Acylation Workflow:

Friedel-Crafts Acylation cluster_reagents Reagent Preparation cluster_reaction Aromatic Substitution Acetyl_Chloride Acetyl Chloride Acylium_Ion Acylium Ion Formation Acetyl_Chloride->Acylium_Ion Reacts with AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion Start_Mat 1-Bromo-3-methoxybenzene Reaction Electrophilic Attack Acylium_Ion->Reaction Start_Mat->Reaction Product This compound Reaction->Product

Caption: Workflow for Friedel-Crafts Acylation.

Grignard Reaction: A Classic Organometallic Approach

The Grignard reaction provides a powerful tool for carbon-carbon bond formation.[4] In this route, an organomagnesium halide (Grignard reagent) is prepared from an aryl halide and then reacted with a suitable acetylating agent.

Mechanism and Rationale:

The synthesis begins with the formation of the Grignard reagent, 3-bromo-5-methoxyphenylmagnesium bromide, from 1,3-dibromo-5-methoxybenzene and magnesium metal. This step requires strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent.[5] The resulting organometallic species then acts as a potent nucleophile, attacking the electrophilic carbon of an acetylating agent like acetonitrile or acetyl chloride to form the desired ketone after acidic workup. The use of 1,3-dibromo-5-methoxybenzene allows for the selective formation of the Grignard reagent at one of the bromine-substituted positions.

Experimental Protocol (Adapted from general Grignard procedures):

  • Activate magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 1,3-dibromo-5-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.

  • Maintain the reaction mixture at a gentle reflux until the magnesium is consumed.

  • Cool the resulting Grignard solution to 0 °C.

  • Slowly add a solution of acetonitrile (1.1 eq.) or acetyl chloride (1.1 eq.) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the final product.

Visualization of the Grignard Reaction Workflow:

Grignard Reaction cluster_grignard_prep Grignard Reagent Formation cluster_acylation Acylation Dibromo 1,3-Dibromo-5-methoxybenzene Grignard_Reagent 3-Bromo-5-methoxyphenyl- magnesium bromide Dibromo->Grignard_Reagent Reacts with Mg Magnesium Mg->Grignard_Reagent Acetylating_Agent Acetonitrile or Acetyl Chloride Reaction Nucleophilic Addition Grignard_Reagent->Reaction Acetylating_Agent->Reaction Product This compound Reaction->Product After Workup

Caption: Workflow for Grignard Reaction.

Sandmeyer-Type Reaction: A Reliable Transformation

The Sandmeyer reaction is a well-established method for the transformation of an aryl amine into an aryl halide via a diazonium salt intermediate.[6] A similar procedure has been successfully employed for the synthesis of the isomeric 1-(4-bromo-3-methoxyphenyl)ethanone.[7]

Mechanism and Rationale:

This multi-step synthesis begins with the diazotization of 3-amino-5-methoxyacetophenone with sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperatures to form a diazonium salt. This intermediate is then treated with a copper(I) bromide catalyst, which facilitates the displacement of the diazonium group with a bromide ion, yielding the target molecule. This method is often high-yielding and reliable.

Experimental Protocol (Adapted from the synthesis of 1-(4-bromo-3-methoxyphenyl)ethanone): [7]

  • Dissolve 3-amino-5-methoxyacetophenone (1.0 eq.) in a mixture of hydrobromic acid and water, and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.

  • Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualization of the Sandmeyer-Type Reaction Workflow:

Sandmeyer Reaction Start_Mat 3-Amino-5-methoxyacetophenone Diazotization Diazotization (NaNO₂, HBr) Start_Mat->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr) Diazonium_Salt->Sandmeyer Product This compound Sandmeyer->Product

Caption: Workflow for Sandmeyer-Type Reaction.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most suitable synthetic route to this compound is a critical decision that depends on a variety of factors.

  • For a direct, one-step synthesis from a readily available starting material, Friedel-Crafts acylation is an attractive option, provided that potential issues with regioselectivity can be managed through careful optimization of reaction conditions.

  • The Grignard reaction offers a classic and reliable approach, although it necessitates stringent control over anhydrous conditions.

  • For researchers comfortable with handling pyrophoric reagents and cryogenic conditions, the organolithium route can provide high yields.

  • The Sandmeyer-type reaction , while involving an additional step to prepare the starting aniline, is often a high-yielding and robust method.

  • For syntheses where functional group tolerance is a primary concern and the starting boronic acid is accessible, Suzuki-Miyaura coupling is a powerful choice.

  • Heck coupling also presents a viable, albeit potentially less regioselective, alternative.

Ultimately, the optimal strategy will be a balance of these considerations, and the detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision tailored to their specific laboratory capabilities and project goals.

References

  • 13 Friedel-Crafts Acylation. (n.d.). Retrieved from UW-Madison Chemistry Department website.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). [Video]. YouTube. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from a university chemistry department website.
  • A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus. (n.d.). Benchchem.
  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega.
  • The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. (n.d.).
  • Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correl
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC.
  • Synthesis of 1-bromo-3,4,5-trimethoxybenzene. (n.d.).
  • 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis. (n.d.). ChemicalBook.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted pyrazolo[1,5-a]pyrimidin-5-ones. (2021). RSC Advances.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
  • Synthesis of Functionalized Acetophenone. (2025).
  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.

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A Senior Application Scientist's Guide to Brominated Acetophenones in Synthesis: A Comparative Analysis of 1-(3-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Phenyl Ethanones

In the landscape of medicinal chemistry and materials science, substituted aromatic ketones are indispensable structural motifs. Among these, brominated acetophenones serve as exceptionally versatile building blocks, providing a reactive handle for constructing complex molecular architectures through modern cross-coupling methodologies. Their utility lies in the carbon-bromine bond, a prime substrate for transition-metal-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds.

This guide focuses on 1-(3-bromo-5-methoxyphenyl)ethanone , a uniquely substituted intermediate. Its meta, meta' arrangement of bromo, methoxy, and acetyl groups presents distinct synthetic opportunities and challenges compared to more common ortho and para substituted isomers. Such meta-substituted patterns are crucial in drug design for optimizing binding interactions and tuning pharmacokinetic properties, yet they are often more challenging to synthesize due to the directing effects of common functional groups.[1] This molecule has been identified as a key reactant in the design of selective inhibitors for dihydrofolate reductase from Cryptosporidium, highlighting its relevance in drug discovery.[2]

Herein, we provide an in-depth comparison of the synthetic performance of this compound against other isomeric brominated acetophenones. We will dissect the influence of substituent electronics and sterics on reactivity in cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, supported by experimental data and detailed protocols.

Structural and Electronic Profiles: A Comparative Overview

The reactivity of an aryl bromide in cross-coupling reactions is fundamentally governed by the electronic environment of the carbon-bromine bond. The substituents on the aromatic ring dictate the electron density at the reaction center, influencing the key oxidative addition step with a low-valent metal catalyst (typically palladium or nickel).[3]

Let's compare the structures of this compound and its common isomers:

G cluster_0 This compound cluster_1 2-Bromoacetophenone cluster_2 3-Bromoacetophenone cluster_3 4-Bromoacetophenone A A B B C C D D

Caption: Structures of Key Brominated Acetophenones.

  • Acetyl Group (-COCH₃): This is a moderately deactivating, electron-withdrawing group (-I, -M) that decreases electron density on the aromatic ring, particularly at the ortho and para positions. This generally makes the C-Br bond more susceptible to oxidative addition.

  • Bromo Group (-Br): Halogens are deactivating via their inductive effect (-I) but weakly activating via their mesomeric effect (+M), with the inductive effect dominating.

  • Methoxy Group (-OCH₃): This group is strongly activating due to its powerful mesomeric electron-donating effect (+M), which overrides its inductive electron-withdrawing effect (-I). It increases electron density at the ortho and para positions relative to itself.

In This compound , the C-Br bond is meta to both the electron-withdrawing acetyl group and the electron-donating methoxy group. This creates a unique electronic balance, making it less activated than a para-bromoacetophenone but offering a different regiochemical outcome for subsequent functionalization. In contrast, the C-Br bond in 4-bromoacetophenone is directly conjugated with the electron-withdrawing acetyl group, enhancing its reactivity. In 2-bromoacetophenone , steric hindrance from the adjacent acetyl group can play a significant role in catalyst coordination.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[4][5] It involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[4][6] The reaction is highly dependent on the choice of catalyst, ligand, base, and solvent, with the reactivity of the aryl halide being a critical parameter.

Aryl bromides bearing electron-withdrawing groups are generally more reactive in Suzuki couplings.[7] This suggests that simple bromoacetophenones should be excellent substrates.

SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
4-BromoacetophenonePhenylboronic acidPd/C (0.25 mol%)Na₂CO₃Ethanol/Water>95%[8]
3-BromoacetophenonePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/Water~85%Generic Conditions
Aryl Bromides (general)Phenylboronic acidPdCl₂ (3 mol%)NaOHAqueous60-99%[9]
Electron-poor Aryl BromidesAllyldimethylsilanolate[Pd(allyl)Cl]₂-DMEPoor[10]

Causality and Field Insights:

  • 4-Bromoacetophenone consistently demonstrates high reactivity and yields, as seen in optimization studies where it achieves near-quantitative conversion under relatively mild conditions.[8] The strong electron-withdrawing effect of the para-acetyl group significantly facilitates the rate-limiting oxidative addition step.

  • This compound is expected to show good, but potentially slightly attenuated, reactivity compared to the 4-bromo isomer. The acetyl group's deactivating influence is not in direct conjugation with the C-Br bond. However, the presence of the electron-donating methoxy group can increase the electron density of the ring, potentially slowing oxidative addition. This can often be overcome by employing more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that promote the formation of the active Pd(0) species and stabilize the oxidative addition transition state.

  • 2-Bromoacetophenone often presents the greatest challenge due to sterics. The proximity of the acetyl group can hinder the approach of the bulky palladium catalyst complex to the C-Br bond. Overcoming this may require higher temperatures, longer reaction times, or specialized ligands designed for sterically hindered substrates.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br cycle_start pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OH)₂ + Base pd_complex_b Ar-Pd(II)L₂(R') transmetalation->pd_complex_b reductive_elimination Reductive Elimination pd_complex_b->reductive_elimination reductive_elimination->pd0 Ar-R' G start Start reagents 1. Combine Reagents - 4-Bromoacetophenone (1.0 mmol) - Phenylboronic Acid (1.2 mmol) - Na₂CO₃ (2.0 mmol) - Pd/C (0.25 mol%) - Ethanol/Water (3:1, 4 mL) start->reagents reaction 2. Reaction - Heat to 80 °C - Stir for 4-6 h - Monitor by TLC/GC-MS reagents->reaction workup 3. Workup - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and Brine reaction->workup purify 4. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography  (Hexanes/Ethyl Acetate) workup->purify end End (Isolated Product) purify->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone (199 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), sodium carbonate (212 mg, 2.0 mmol), and 10% Pd/C (2.7 mg, 0.0025 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add a 3:1 mixture of ethanol and deionized water (4 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

Protocol 2: Buchwald-Hartwig Amination of this compound

This is a general protocol based on established systems for aryl bromides. [11][12] Step-by-Step Methodology:

  • Setup: In a glovebox, add this compound (229 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd), XPhos (38.1 mg, 0.08 mmol, 8 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried vial with a stir bar.

  • Reagent Addition: Remove the vial from the glovebox. Add the amine (e.g., morpholine, 1.2 mmol) followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C in an oil bath. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and pass through a short plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired aryl amine product.

Conclusion

This compound stands as a valuable and highly versatile building block in synthetic chemistry. While all bromoacetophenones are activated towards cross-coupling reactions due to the electron-withdrawing acetyl group, the specific substitution pattern dictates the optimal reaction strategy.

  • Reactivity: 4-Bromoacetophenone often provides the highest reactivity in standard cross-coupling reactions due to direct electronic activation.

  • Sterics: 2-Bromoacetophenone is the most sterically hindered, often requiring specialized catalysts and more forcing conditions.

  • Synthetic Versatility: This compound offers a unique advantage. Its meta-bromo group is sterically accessible, and its electronic profile allows for efficient participation in both C-C and C-N bond-forming reactions. Most importantly, it serves as a direct precursor to complex meta, meta'-substituted aromatic compounds that are often challenging to access through other synthetic routes.

For the medicinal chemist or materials scientist aiming to explore novel chemical space, understanding the nuanced reactivity of isomers like this compound is paramount. By carefully selecting the appropriate catalyst system and reaction conditions, these powerful intermediates can be leveraged to construct sophisticated molecular targets with high efficiency and precision.

References

  • Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. National Institutes of Health.[Link]

  • Cross-coupling of acetophenone with various aryl bromides. ResearchGate.[Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.[Link]

  • This compound | 1073642-71-3. Pharmaffiliates.[Link]

  • Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. Royal Society of Chemistry.[Link]

  • Figure S3: 4-Bromoacetophenone conversions. ResearchGate.[Link]

  • (PDF) Synthesis of Functionalized Acetophenone. ResearchGate.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation. ResearchGate.[Link]

  • Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. National Institutes of Health.[Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PubMed.[Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.[Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health.[Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Semantic Scholar.[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]

  • Synthesis of mono-chlorinated acetophenone.
  • Acetophenone, 3-bromo-. Organic Syntheses.[Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Macmillan Group, Princeton University.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • What is bromination acetophenone? Quora.[Link]

  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.[Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.[Link]

  • Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. ACS Publications.[Link]

  • Buchwald-Hartwig aminations on bromoflavones. ResearchGate.[Link]

  • 2C-B. Wikipedia.[Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.[Link]

  • (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate.[Link]

  • Acetophenone synthesis in various solvents. ResearchGate.[Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.[Link]

  • A kind of synthetic method of α-bromoacetophenone compound.
  • Synthesis of 1-bromo-3,4,5-trimethoxybenzene. ResearchGate.[Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. National Institutes of Health.[Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(3-Bromo-5-methoxyphenyl)ethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Bromo-5-methoxyphenyl)ethanone is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of targeted inhibitors and novel organic compounds[1]. A precise understanding of its structural and electronic properties, and how they compare to its derivatives, is paramount for predictable and efficient synthesis. This guide provides an in-depth spectroscopic comparison of this compound against three structurally significant analogues: 1-(3-methoxyphenyl)ethanone, 1-(3-bromophenyl)ethanone, and 1-(3-bromo-5-hydroxyphenyl)ethanone. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we will dissect the influence of the bromo and methoxy substituents on the spectral characteristics of the core acetophenone scaffold. This document is structured to provide not just data, but the underlying scientific rationale for the observed spectral shifts and patterns, empowering researchers to make informed decisions in their own analytical endeavors.

Introduction: The Rationale for Comparison

The functional group interplay in substituted aromatic ketones dictates their reactivity and potential applications. In this compound, the molecule's character is shaped by three key features: the acetyl group (an electron-withdrawing, meta-directing group), the methoxy group (an electron-donating, ortho/para-directing group), and the bromine atom (an electron-withdrawing, ortho/para-directing halogen). Understanding how the addition or modification of these groups alters the molecule's electronic and vibrational states is crucial for quality control, reaction monitoring, and the design of new derivatives.

To achieve this, we will compare our target compound with derivatives that systematically remove each key functional group, allowing us to isolate their individual spectroscopic contributions:

  • 1-(3-methoxyphenyl)ethanone: Reveals the impact of the bromine atom.

  • 1-(3-bromophenyl)ethanone: Highlights the influence of the methoxy group.

  • 1-(3-bromo-5-hydroxyphenyl)ethanone: Demonstrates the effect of converting the methoxy ether to a hydroxyl group, introducing hydrogen bonding capabilities.

This comparative approach transforms spectroscopic data from mere fingerprints into a rich source of structure-property relationship insights.

Comparative Spectroscopic Analysis

The following sections delve into the specific spectroscopic techniques, explaining the expected results for each compound and the scientific principles governing the observations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), offering a sensitive probe for substituent effects.

Expert Insight: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for non-polar to moderately polar compounds and its relatively simple solvent signal. However, for compounds with acidic protons, like 1-(3-bromo-5-hydroxyphenyl)ethanone, or for resolving overlapping signals, a switch to a more polar aprotic solvent like DMSO-d₆ is often necessary. The hydroxyl proton in DMSO-d₆ typically appears as a distinct, exchangeable singlet.

In ¹H NMR, we anticipate distinct changes in the aromatic region (typically 6.5-8.0 ppm) and the methyl singlet of the acetyl group (~2.5 ppm).

  • This compound: The three aromatic protons will appear as distinct signals, likely multiplets, due to their unique meta- and para-couplings. The methoxy group will be a sharp singlet around 3.8 ppm, and the acetyl methyl group a singlet around 2.6 ppm.

  • 1-(3-methoxyphenyl)ethanone: Removing the electronegative bromine atom will cause a general upfield shift (to lower ppm) of the aromatic protons compared to the parent compound. The pattern will simplify to a more recognizable four-proton system[2].

  • 1-(3-bromophenyl)ethanone: Removing the electron-donating methoxy group will result in a downfield shift (to higher ppm) for the remaining aromatic protons, as they are less shielded.

  • 1-(3-bromo-5-hydroxyphenyl)ethanone: The aromatic proton signals will be similar to the parent compound, but the presence of the hydroxyl group will introduce a new, broad singlet that is solvent-dependent. The electronic effect of OH versus OCH₃ will cause subtle shifts in the aromatic region.

¹³C NMR reveals the electronic environment of each carbon atom. The carbonyl carbon is particularly sensitive to substituent effects.

  • This compound: The carbonyl carbon (C=O) is expected in the 195-198 ppm region. The carbon attached to bromine will show a signal at a lower field (~120-125 ppm) than a typical aromatic C-H. The carbon attached to the methoxy group will be significantly downfield (~160 ppm).

  • 1-(3-methoxyphenyl)ethanone: The C-Br signal will be absent, replaced by a C-H signal in the ~115-130 ppm range. The carbonyl carbon may shift slightly upfield due to the removal of the electron-withdrawing bromine[3].

  • 1-(3-bromophenyl)ethanone: The C-OMe signal is absent. The carbonyl carbon will likely shift downfield compared to the parent compound because the electron-donating effect of the methoxy group, which partially shields the carbonyl carbon through resonance, has been removed.

  • 1-(3-bromo-5-hydroxyphenyl)ethanone: The chemical shifts will be similar to the parent compound, with the C-OH carbon appearing at a slightly different shift than the C-OMe carbon, reflecting the different electronic properties of the two groups.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. It is exceptionally useful for identifying functional groups, with the carbonyl (C=O) stretch being one of the most intense and diagnostic peaks in the spectrum.

Expert Insight: The position of the C=O stretching frequency in acetophenones is a delicate balance between conjugation and substituent electronic effects. Conjugation with the benzene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹) to around 1685 cm⁻¹[4]. Electron-withdrawing groups attached to the ring tend to increase the C=O frequency, while electron-donating groups decrease it.

  • This compound: A strong, sharp absorption is expected between 1680-1700 cm⁻¹. Other key peaks will include C-O stretching for the ether (~1250 cm⁻¹) and C-Br stretching (typically < 700 cm⁻¹).

  • 1-(3-methoxyphenyl)ethanone: The C=O stretch may appear at a slightly lower wavenumber compared to the parent compound. The removal of the inductively withdrawing bromine atom allows the methoxy group's donating effect to have a more pronounced influence, weakening the C=O bond slightly.

  • 1-(3-bromophenyl)ethanone: The C=O stretch should be at a higher wavenumber than the parent compound. The removal of the electron-donating methoxy group strengthens the C=O bond, increasing the energy required to excite its stretching vibration[5].

  • 1-(3-bromo-5-hydroxyphenyl)ethanone: This derivative introduces the possibility of intermolecular hydrogen bonding, which can significantly broaden the O-H stretch (a very broad band from ~3200-3600 cm⁻¹) and lower the C=O stretching frequency due to resonance and H-bonding effects.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming molecular weight and offering structural clues.

Expert Insight: The most telling feature for any bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive confirmation of the presence of a single bromine atom in the molecule or fragment.

  • This compound (C₉H₉BrO₂): Molecular Weight ~229.07 g/mol . Expect molecular ion peaks at m/z 229 and 231[1]. A primary fragmentation pathway is the loss of the methyl group (•CH₃) to give a prominent peak at m/z 214/216. Another key fragment would be the acylium ion [M-Br]⁺.

  • 1-(3-methoxyphenyl)ethanone (C₉H₁₀O₂): Molecular Weight ~150.17 g/mol . A single molecular ion peak at m/z 150. The M+2 peak will be absent. The primary fragmentation will be the loss of •CH₃ to yield a base peak at m/z 135.

  • 1-(3-bromophenyl)ethanone (C₈H₇BrO): Molecular Weight ~199.04 g/mol [5]. Expect molecular ion peaks at m/z 199 and 201. The base peak is often from the loss of the bromine atom.

  • 1-(3-bromo-5-hydroxyphenyl)ethanone (C₈H₇BrO₂): Molecular Weight ~215.04 g/mol . Expect molecular ion peaks at m/z 215 and 217. Fragmentation will likely involve loss of •CH₃ and potentially subsequent loss of CO.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic ketones, two primary transitions are of interest: the π→π* transition, typically at shorter wavelengths with high intensity, and the n→π* transition at longer wavelengths with much lower intensity.[6][7]

Expert Insight: The solvent can influence the position of absorption maxima (λ_max). Polar solvents can stabilize the ground and excited states differently, leading to shifts. It is crucial to use the same solvent (e.g., ethanol or cyclohexane) for all samples to ensure a valid comparison.

  • This compound: Expect a strong π→π* absorption band likely below 250 nm and a weaker, broader n→π* band around 300 nm.

  • 1-(3-methoxyphenyl)ethanone: The λ_max values should be similar to the parent compound, as both Br and OMe are auxochromes (groups that modify the absorption of a chromophore).

  • 1-(3-bromophenyl)ethanone: Removing the methoxy group, an electron-donating auxochrome, may cause a hypsochromic (blue) shift to a shorter wavelength.

  • 1-(3-bromo-5-hydroxyphenyl)ethanone: The hydroxyl group is also a powerful auxochrome. In a basic solution, deprotonation to the phenoxide ion (-O⁻) would dramatically increase conjugation and cause a significant bathochromic (red) shift to a longer wavelength, a phenomenon that can be used for analytical purposes.

Data Summary Tables

The following tables summarize the anticipated key spectroscopic data for each compound, allowing for direct comparison.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
This compound ~2.6 (s, 3H, COCH₃), ~3.8 (s, 3H, OCH₃), ~7.2-7.8 (m, 3H, Ar-H) ~26 (COCH₃), ~56 (OCH₃), ~115-135 (Ar-C), ~160 (C-O), ~196 (C=O)
1-(3-methoxyphenyl)ethanone ~2.6 (s, 3H, COCH₃), ~3.8 (s, 3H, OCH₃), ~7.0-7.6 (m, 4H, Ar-H)[2] ~27 (COCH₃), ~55 (OCH₃), ~112-138 (Ar-C), ~160 (C-O), ~198 (C=O)[2]
1-(3-bromophenyl)ethanone ~2.6 (s, 3H, COCH₃), ~7.3-8.1 (m, 4H, Ar-H) ~26 (COCH₃), ~123-139 (Ar-C), ~197 (C=O)

| 1-(3-bromo-5-hydroxyphenyl)ethanone | ~2.5 (s, 3H, COCH₃), ~5-10 (br s, 1H, OH), ~7.0-7.6 (m, 3H, Ar-H) | ~26 (COCH₃), ~116-135 (Ar-C), ~158 (C-OH), ~197 (C=O) |

Table 2: Key IR, MS, and UV-Vis Data

Compound IR C=O Stretch (cm⁻¹) MS [M]⁺, [M+2]⁺ (m/z) UV-Vis λ_max (nm)
This compound ~1690 229, 231 ~245 (π→π), ~305 (n→π)
1-(3-methoxyphenyl)ethanone ~1685 150 ~240 (π→π), ~300 (n→π)
1-(3-bromophenyl)ethanone ~1695[5] 199, 201 ~238 (π→π), ~295 (n→π)

| 1-(3-bromo-5-hydroxyphenyl)ethanone | ~1680 (H-bonded) | 215, 217 | ~248 (π→π), ~310 (n→π) |

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

Diagram: General Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Weigh ~5-10 mg of Analyte Solv Dissolve in appropriate deuterated solvent (NMR) or spectroscopic grade solvent (UV, IR) Prep->Solv NMR_acq NMR Spectrometer (¹H, ¹³C, COSY) Solv->NMR_acq IR_acq FTIR Spectrometer (ATR or KBr pellet) Solv->IR_acq MS_acq Mass Spectrometer (EI or ESI) Solv->MS_acq UV_acq UV-Vis Spectrophotometer Solv->UV_acq Proc Process Data (Fourier Transform, Baseline Correction) NMR_acq->Proc IR_acq->Proc MS_acq->Proc UV_acq->Proc Comp Compare Spectra: - Chemical Shifts (δ) - Vibrational Frequencies (cm⁻¹) - m/z Ratios & Isotopes - Absorption Maxima (λ_max) Proc->Comp Struc Correlate Spectral Features to Molecular Structure Comp->Struc

Caption: Standard workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[8]

  • ¹H NMR Acquisition:

    • Acquire a spectrum with a spectral width covering -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a spectrum with a spectral width covering 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Accumulate 512-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or internal standard (TMS at 0 ppm).

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

    • Solution: Dissolve a small amount of sample in a suitable solvent (e.g., chloroform) and deposit a drop onto a salt plate (NaCl or KBr). Allow the solvent to evaporate.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or clean salt plate.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.[9]

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ for optimal quality.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label significant peaks.

Mass Spectrometry Protocol
  • Instrumentation: Use a mass spectrometer with either Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Sample Introduction:

    • EI: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet.

    • ESI: Dissolve the sample at a low concentration (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the source.

  • Acquisition:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • For EI, use a standard ionization energy of 70 eV.

    • Acquire data in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ peak for brominated compounds. Analyze the fragmentation pattern to confirm structural motifs.

Conclusion

The systematic spectroscopic comparison of this compound and its derivatives provides a clear and instructive view of substituent effects on a common aromatic scaffold. The presence or absence of the bromine atom is definitively confirmed by the characteristic M/M+2 isotopic pattern in mass spectrometry. The electronic influence of both the bromo and methoxy groups is quantitatively reflected in the ¹H and ¹³C NMR chemical shifts and the position of the C=O stretching frequency in the IR spectrum. This guide demonstrates that a multi-technique spectroscopic approach, grounded in a solid understanding of physical organic principles, is an indispensable tool for the unambiguous characterization of molecules in a research and development setting.

References

  • ACS Omega. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Publications. [Link]

  • The Royal Society of Chemistry. (2013). Supporting information - Dalton Transactions. [Link]

  • NIST. Ethanone, 1-(3-bromophenyl)-. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with.... [Link]

  • Pharmaffiliates. This compound. [Link]

  • Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • NIH National Library of Medicine. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. [Link]

  • ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • The Royal Society of Chemistry. Supporting Information for Catalytic hydration of terminal alkynes into methyl ketones over nanosized HY zeolite. [Link]

  • ResearchGate. (n.d.). -1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... [Link]

  • ScienceOpen. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl. [Link]

  • Michigan State University. UV-Visible Spectroscopy. [Link]

  • NIST. Ethanone, 1-(3,4,5-trimethoxyphenyl)-. NIST WebBook. [Link]

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  • Scientific Research Publishing. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

  • SpectraBase. 1-[3,4,5-TRIMETHOXY-2-(5-METHOXYFURANE-2-YL)-PHENYL]-ETHANONE. [Link]

  • ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

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  • StudyRaid. Understand iR Spectroscopy Features of Acetophenone. [Link]

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A Comparative Guide to the Reaction Kinetics of 1-(3-Bromo-5-methoxyphenyl)ethanone Couplings for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The versatile building block, 1-(3-bromo-5-methoxyphenyl)ethanone, with its reactive aryl bromide and synthetically useful ketone and methoxy functionalities, serves as a critical starting material for a multitude of complex molecular architectures. The choice of coupling reaction to functionalize the aryl bromide moiety can significantly impact reaction efficiency, yield, and ultimately, the pace of a drug discovery program. This guide provides a comparative study of the reaction kinetics for three seminal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—with this compound as the substrate. By understanding the kinetic nuances of each transformation, researchers can make more informed decisions in reaction optimization and scale-up.

The Significance of Kinetic Understanding in Synthesis

In the realm of pharmaceutical development, time and resource efficiency are paramount. A thorough understanding of reaction kinetics provides critical insights into the underlying mechanism of a chemical transformation.[1] This knowledge is not merely academic; it empowers chemists to rationally optimize reaction conditions, such as catalyst loading, temperature, and reactant concentrations, to maximize yield and minimize reaction times. Furthermore, kinetic analysis can help identify rate-limiting steps, potential catalyst deactivation pathways, and the formation of undesirable byproducts.[2]

The Substrate: this compound

The structure of this compound presents a unique electronic and steric profile. The bromo substituent is the reactive handle for palladium-catalyzed cross-coupling. The methoxy group, an electron-donating group, and the acetyl group, an electron-withdrawing group, are positioned meta to the bromine. This electronic arrangement influences the reactivity of the C-Br bond, a key factor in the oxidative addition step of the catalytic cycles.

Comparative Kinetic Analysis of Key Coupling Reactions

The three most common and powerful palladium-catalyzed cross-coupling reactions for functionalizing aryl halides are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3] Each proceeds through a distinct catalytic cycle, leading to different kinetic profiles.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoborons

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it invaluable for the synthesis of biaryl scaffolds prevalent in many pharmaceutical agents.[4] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6][7][8]

dot

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Oxidative Addition Intermediate Pd0->OxAdd Ar-X Transmetalation Ar-Pd(II)-R(L_n) Transmetalation Intermediate OxAdd->Transmetalation R-B(OR')_2 Base Transmetalation->Pd0 Reductive Elimination Product Coupled Product Transmetalation->Product Ar-R ArX This compound ArX->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetalation caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling. Kinetic_Workflow start Start: Reaction Planning setup Reaction Setup under Inert Atmosphere start->setup monitoring In-situ Reaction Monitoring (e.g., ReactIR, GC, HPLC) setup->monitoring data_acq Data Acquisition: Concentration vs. Time monitoring->data_acq analysis Kinetic Analysis (Initial Rates, RPKA) data_acq->analysis results Determination of Rate Law and Kinetic Parameters analysis->results end End: Mechanistic Insights & Optimization results->end caption Figure 2: General Experimental Workflow for Kinetic Analysis.

Caption: Figure 2: General Experimental Workflow for Kinetic Analysis.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are ubiquitous in pharmaceuticals. [9][10][11]The catalytic cycle shares similarities with the Suzuki-Miyaura reaction but involves the coupling of an amine. [10]

The nature of the amine and the ligand on the palladium catalyst play a crucial role in the kinetics of the Buchwald-Hartwig amination. [11]For primary amines, the reductive elimination step is often facile. With more sterically hindered amines or less nucleophilic amines, other steps like amine coordination or deprotonation can become rate-limiting. The choice of a bulky, electron-rich phosphine ligand is often critical for promoting the reductive elimination step. [11]

Kinetic Parameter Expected Value Range (Illustrative) Justification
Reaction Order in [Aryl Bromide] ~1 Oxidative addition is a key mechanistic step.
Reaction Order in [Amine] 0 to 1 Can be complex, depending on the role of the amine in the catalytic cycle and potential catalyst inhibition at high concentrations.
Reaction Order in [Base] 0 to 1 The base is involved in the deprotonation of the amine, which can be rate-limiting.

| Activation Energy (Ea) | 18 - 28 kcal/mol | Generally slightly higher than Suzuki-Miyaura due to the C-N bond formation. |

The protocol for monitoring the kinetics of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, with the primary difference being the coupling partner.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., XPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert gas supply and appropriate reaction vessel

  • In-situ monitoring or automated sampling equipment

Procedure: Follow a similar procedure as outlined for the Suzuki-Miyaura coupling, ensuring strict exclusion of air and moisture, as the strong bases used are often sensitive.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis and materials science. [12][13]The reaction is typically co-catalyzed by palladium and copper(I). [12]

The Sonogashira coupling mechanism is more complex than the Suzuki-Miyaura or Buchwald-Hartwig reactions due to the involvement of a co-catalyst. The reaction kinetics can be influenced by the concentrations of both the palladium and copper catalysts. The rate-determining step is often considered to be the oxidative addition of the aryl halide to the palladium(0) complex. [14]

Kinetic Parameter Expected Value Range (Illustrative) Justification
Reaction Order in [Aryl Bromide] ~1 Consistent with oxidative addition being a key step.
Reaction Order in [Alkyne] 0 to 1 The formation of the copper acetylide is typically fast.
Reaction Order in [Palladium Catalyst] ~1 Assuming a mononuclear active palladium species.
Reaction Order in [Copper Co-catalyst] 0 to 1 Can be complex and may show saturation kinetics.

| Activation Energy (Ea) | 16 - 26 kcal/mol | Similar to other palladium-catalyzed cross-couplings. |

The experimental setup for monitoring Sonogashira coupling kinetics is analogous to the other two reactions, with the addition of the copper co-catalyst.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Base (typically an amine base like triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas supply and reaction vessel

  • In-situ monitoring or automated sampling equipment

Procedure: Follow a similar procedure as for the other couplings, adding the copper co-catalyst along with the palladium catalyst.

Comparative Summary and Concluding Remarks

Coupling Reaction Key Bond Formed Typical Rate-Determining Step Key Experimental Considerations
Suzuki-Miyaura C(sp²)-C(sp²)Oxidative Addition or TransmetalationChoice of base and solvent; boronic acid stability.
Buchwald-Hartwig C(sp²)-NVaries (Oxidative Addition, Reductive Elimination)Ligand choice is critical; requires strong, non-nucleophilic bases.
Sonogashira C(sp²)-C(sp)Oxidative AdditionRequires a copper co-catalyst; amine base often acts as solvent and base.

The choice of coupling reaction for this compound will ultimately depend on the desired final product. However, a kinetic understanding of each potential transformation is invaluable for efficient process development. While the illustrative kinetic data presented here provides a general framework, it is crucial for researchers to perform their own kinetic studies under their specific reaction conditions. The protocols and workflows outlined in this guide provide a solid foundation for such investigations. By embracing a data-driven approach to reaction optimization, the scientific community can accelerate the discovery and development of new medicines and materials.

References

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023). MDPI. [Link]

  • Analysis of the Two-Stage Phenomenon and Construction of the Theoretical Model for Metal Hydride Reactors. (2024). MDPI. [Link]

  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. (2021). ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). NIH. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. (2021). ACS Publications. [Link]

  • Best Practices for the Collection of Robust Time Course Reaction Profiles for Kinetic Studies. (2023). ACS Publications. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2010). ResearchGate. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). ScienceDirect. [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2023). ACS Publications. [Link]

  • Progress in the Palladium‐Catalyzed α‐Arylation of Ketones with Chloroarenes. (2004). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. (2006). The Hartwig Group. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reaction Progress Kinetic Analysis (RPKA). Mettler Toledo. [Link]

  • Application of statistical design of experiment to identify key factors in cross coupling reactions. (2023). PubMed Central. [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (2015). RSC Publishing. [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. (2016). ResearchGate. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2018). ACS Publications. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). RSC Publishing. [Link]

  • In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. (2022). PubMed. [Link]

  • In situ analysis of gas dependent redistribution kinetics in bimetallic Au-Pd nanoparticles. (2022). RSC Publishing. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2016). KAUST Repository. [Link]

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A Comparative Guide to the Synthesis of 1-(3-Bromo-5-methoxyphenyl)ethanone: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 1-(3-Bromo-5-methoxyphenyl)ethanone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth technical comparison of three distinct synthetic pathways to this ketone, offering a critical cost-benefit analysis to inform your selection of the most appropriate route for your research and development needs.

Introduction

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility in medicinal chemistry necessitates the development of efficient, scalable, and economical synthetic routes. This guide will explore three primary synthetic strategies:

  • Pathway 1: Friedel-Crafts Acylation of 3-Bromoanisole. A classic and direct approach to aryl ketones.

  • Pathway 2: Grignard Reaction with a Nitrile. A versatile method for carbon-carbon bond formation.

  • Pathway 3: Oxidation of a Secondary Alcohol. A two-step approach involving the formation and subsequent oxidation of an alcohol intermediate.

Each pathway will be evaluated based on chemical cost, reaction yield, operational complexity, safety, and environmental impact.

Pathway 1: Friedel-Crafts Acylation of 3-Bromoanisole

This well-established method involves the direct acylation of 3-bromoanisole with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

Caption: Friedel-Crafts Acylation of 3-Bromoanisole.

Experimental Protocol
  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, slowly add acetyl chloride (1.1 eq.).

  • Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.

  • Add a solution of 3-bromoanisole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to afford this compound.

Cost-Benefit Analysis
FactorAnalysis
Cost Moderate. The starting materials, 3-bromoanisole and acetyl chloride, are commercially available at a reasonable cost. Aluminum chloride is also inexpensive.
Yield Good to Excellent. Friedel-Crafts acylations on activated rings like anisole derivatives typically provide high yields, often exceeding 80%.
Complexity Low. This is a straightforward, one-pot reaction with a well-established procedure.
Safety Moderate. Acetyl chloride is corrosive and reacts violently with water.[3] Aluminum chloride is a moisture-sensitive solid that generates HCl upon contact with water.[4] The quenching step is highly exothermic and must be performed with care.
Environment Moderate Impact. The reaction generates a significant amount of acidic aluminum-containing aqueous waste, which requires neutralization and proper disposal.[5][6] The use of chlorinated solvents like DCM is also a concern.

Pathway 2: Grignard Reaction from 3,5-Dibromoanisole

This pathway involves the formation of a Grignard reagent from 3,5-dibromoanisole, followed by its reaction with a suitable electrophile to introduce the acetyl group. A common method is the reaction with N-methoxy-N-methylacetamide (Weinreb amide).

Caption: Grignard-based synthesis of the target ketone.

Experimental Protocol

Step 1: Grignard Reagent Formation

  • Activate magnesium turnings (1.1 eq.) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 3,5-dibromoanisole (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Weinreb Amide

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Slowly add a solution of N-methoxy-N-methylacetamide (1.1 eq.) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Cost-Benefit Analysis
FactorAnalysis
Cost High. 3,5-Dibromoanisole is significantly more expensive than 3-bromoanisole.[7][8] N-methoxy-N-methylacetamide also adds to the cost.
Yield Good. Grignard reactions with Weinreb amides are known to be high-yielding and prevent the formation of tertiary alcohol byproducts.[9]
Complexity Moderate. This is a two-step process requiring strictly anhydrous conditions and the handling of pyrophoric Grignard reagents.[10]
Safety High Concern. Grignard reagents are highly reactive and can ignite on contact with air or moisture.[11] Anhydrous solvents are essential, and proper quenching procedures must be followed.
Environment Low to Moderate Impact. The main waste stream is the magnesium salts generated after quenching. The use of ethereal solvents like THF is also a consideration.

Pathway 3: Oxidation of 1-(3-Bromo-5-methoxyphenyl)ethanol

This two-step pathway first involves the synthesis of the corresponding secondary alcohol, followed by its oxidation to the desired ketone.

Caption: Two-step synthesis via alcohol oxidation.

Experimental Protocol

Step 1: Synthesis of 1-(3-Bromo-5-methoxyphenyl)ethanol

  • To a solution of 3-bromo-5-methoxybenzaldehyde (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq., solution in THF/diethyl ether) dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the crude alcohol, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Oxidation to the Ketone

  • Using Pyridinium Chlorochromate (PCC):

    • To a stirred suspension of PCC (1.5 eq.) and silica gel in anhydrous DCM, add a solution of the alcohol (1.0 eq.) in DCM.

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate and purify the residue by column chromatography.

  • Using Dess-Martin Periodinane (DMP):

    • To a solution of the alcohol (1.0 eq.) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq.).

    • Stir the reaction for 1-2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify by column chromatography.[12]

Cost-Benefit Analysis
FactorAnalysis
Cost Variable. The cost depends heavily on the chosen oxidizing agent. 3-bromo-5-methoxybenzaldehyde is a moderately priced starting material. PCC is relatively inexpensive, while Dess-Martin periodinane is more costly.[12][13]
Yield Good to Excellent. Grignard additions to aldehydes are typically high-yielding.[14] Both PCC and DMP oxidations are generally efficient, with DMP often providing cleaner reactions and higher yields.
Complexity High. This is a two-step synthesis requiring anhydrous conditions for the Grignard reaction and careful handling of the oxidizing agent.
Safety High Concern. The first step involves a pyrophoric Grignard reagent. PCC is a suspected carcinogen and a strong oxidizer.[15] DMP is shock-sensitive and can be explosive.
Environment High Impact (PCC) / Moderate Impact (DMP). The use of chromium-based reagents like PCC generates toxic heavy metal waste, which is a significant environmental concern. DMP is a more environmentally benign alternative, although the disposal of iodine-containing byproducts should be considered.

Comparative Summary

PathwayOverall CostOverall YieldComplexitySafety ConcernsEnvironmental Impact
1. Friedel-Crafts Low-Moderate Good-Excellent Low Moderate Moderate
2. Grignard High Good Moderate High Low-Moderate
3. Oxidation Variable Good-Excellent High High High (PCC) / Moderate (DMP)

Conclusion and Recommendation

For most laboratory-scale syntheses where cost and operational simplicity are primary concerns, the Friedel-Crafts acylation of 3-bromoanisole (Pathway 1) stands out as the most advantageous route. It is a robust, high-yielding, and relatively inexpensive one-pot procedure. However, for larger-scale syntheses, the significant acidic waste stream may become a considerable issue.

The Grignard-based approach (Pathway 2) , while elegant and high-yielding, is hampered by the high cost of the starting material, 3,5-dibromoanisole. This route is best reserved for situations where the Friedel-Crafts reaction is not viable due to substrate incompatibility.

The two-step oxidation pathway (Pathway 3) offers high yields but comes with significant safety and, in the case of PCC, environmental drawbacks. The use of Dess-Martin periodinane mitigates the environmental concerns to some extent but at a higher financial cost. This pathway may be suitable for small-scale syntheses where maximizing yield is the absolute priority and the necessary safety precautions for handling hazardous reagents are in place.

Ultimately, the choice of synthetic pathway will depend on the specific priorities of the researcher, including budget, scale, available equipment, and safety infrastructure. For general-purpose synthesis of this compound, the Friedel-Crafts acylation offers the most balanced and practical approach.

References

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A Senior Application Scientist's Guide to the Comparative Biological Activity of Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of dihydrofolate reductase (DHFR) inhibitors, segmented by their chemical precursors and structural classes. We will explore the nuances of their biological activities, supported by experimental data and detailed protocols, to empower researchers in making informed decisions during drug discovery and development.

The Central Role of Dihydrofolate Reductase in Cellular Proliferation

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] This reaction is a cornerstone of cellular metabolism. THF and its derivatives are critical one-carbon donors required for the de novo synthesis of purines and, most critically, thymidylate—a necessary precursor for DNA synthesis and repair.[2][3] Consequently, rapidly dividing cells, such as cancer cells and pathogenic microbes, exhibit a high dependency on a continuous supply of THF.[2]

Inhibition of DHFR leads to a depletion of the intracellular THF pool, which stalls DNA synthesis and ultimately triggers cell death.[4] This mechanism makes DHFR an exceptionally valuable therapeutic target for a range of diseases, from cancer to bacterial and parasitic infections.[5][6]

Folate_Pathway cluster_synthesis DNA & Purine Synthesis Purines Purine Synthesis dTMP Thymidylate (dTMP) DHF Dihydrofolate (DHF) DHFR_Enzyme DHFR DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) THF->Purines One-Carbon Donor TS Thymidylate Synthase THF->TS Cofactor DHFR_Enzyme->THF Product NADP NADP+ DHFR_Enzyme->NADP NADPH NADPH NADPH->DHFR_Enzyme Cofactor Inhibitors DHFR Inhibitors (e.g., Methotrexate, Trimethoprim) Inhibitors->DHFR_Enzyme Blocks TS->dTMP dUMP dUMP dUMP->TS

Caption: The folate metabolic pathway and the mechanism of DHFR inhibition.

A Tale of Two Precursors: Classifying DHFR Inhibitors

DHFR inhibitors are broadly divided into two major categories based on their structural relationship to the natural substrate, folic acid. This classification is fundamental as it dictates their mode of cellular entry, selectivity, and potential for resistance.

  • Classical Antifolates: These are structural analogs of folic acid, characterized by a pteridine ring, a p-aminobenzoyl group, and a charged glutamate tail.[7] Methotrexate (MTX) is the quintessential example. Their structural mimicry allows them to serve as potent competitive inhibitors. However, the charged glutamate moiety prevents passive diffusion across cell membranes, necessitating active transport via folate transport systems like the reduced folate carrier (RFC).[7]

  • Non-Classical Antifolates: This diverse group of inhibitors lacks direct structural analogy to folic acid.[7] They are typically more lipophilic and do not depend on folate transporters for cellular entry, instead diffusing passively across the cell membrane.[7] This class includes the antibacterial drug Trimethoprim and the antiprotozoal agent Pyrimethamine.[2] Their design often exploits structural differences between microbial and human DHFR to achieve selective toxicity.[3]

Inhibitor Class Structural Precursor Key Examples Cellular Uptake Primary Application
Classical Folic Acid AnalogMethotrexate, Pralatrexate, PemetrexedActive Transport (e.g., RFC)Cancer, Autoimmune Disease[2][7]
Non-Classical Diverse HeterocyclesTrimethoprim, Pyrimethamine, CycloguanilPassive DiffusionAntibacterial, Antiprotozoal[2][7]

Comparative Analysis of Biological Activity

The efficacy of a DHFR inhibitor is not solely defined by its ability to inhibit the enzyme but also by its cellular potency, selectivity, and pharmacokinetic profile. Here, we compare representatives from each class using key performance metrics.

Enzymatic Inhibition and Selectivity

The initial evaluation of any potential inhibitor is to determine its potency against the purified target enzyme, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

  • Causality Behind the Choice: An in vitro enzyme assay is the cleanest method to establish direct target engagement. It isolates the interaction between the inhibitor and the enzyme from confounding cellular factors like membrane transport or metabolic degradation. This allows for a direct comparison of binding affinity.

For DHFR inhibitors, selectivity is paramount. An anticancer agent should preferentially target human DHFR, whereas an antibacterial agent must exhibit high selectivity for the bacterial enzyme over the human counterpart to minimize host toxicity.[8]

  • Example: Trimethoprim is a highly successful antibacterial because it is approximately 50,000 times more potent against E. coli DHFR than human DHFR. Methotrexate, conversely, is a potent inhibitor of human DHFR and is used in cancer chemotherapy.[9]

Cell-Based Potency

While enzymatic assays measure target affinity, cell-based assays measure the ultimate biological effect: the ability to halt cell proliferation or kill the cell. This is often quantified by the half-maximal growth inhibition concentration (GI₅₀) or cytotoxic concentration (CC₅₀).

  • Causality Behind the Choice: A cell-based assay integrates multiple factors beyond simple enzyme binding. For classical antifolates, it accounts for the efficiency of the RFC transporter. For all inhibitors, it reflects their ability to penetrate the cell, remain stable, and overcome any cellular resistance mechanisms. A compound that is potent in an enzyme assay but weak in a cell-based assay may have poor permeability or be subject to efflux pumps, providing critical information for lead optimization.

A Note on Drug-Drug Interactions: The Case of Methotrexate and Trimethoprim

The shared mechanism of DHFR inhibition underscores the potential for severe drug-drug interactions. The concurrent use of methotrexate (a classical antifolate for autoimmune disease or cancer) and trimethoprim (a non-classical antibacterial) can lead to a dangerous synergistic effect.[10]

  • Additive Antifolate Effect: Both drugs inhibit DHFR, leading to a more profound depletion of THF than either drug alone.[11][12]

  • Pharmacokinetic Interaction: Trimethoprim can compete with methotrexate for renal tubular secretion, reducing its clearance and increasing plasma concentrations to toxic levels.[11]

  • Protein Binding: The sulfamethoxazole component often combined with trimethoprim can displace methotrexate from its plasma protein binding sites, increasing the concentration of free, active drug.[12]

This interaction can result in severe, sometimes fatal, bone marrow suppression (pancytopenia), mucositis, and nephrotoxicity.[9][10] This real-world example highlights why understanding the complete biological and pharmacological profile of an inhibitor is critical.

Quantitative Data Summary

The following table presents representative in vitro activity data for various DHFR inhibitors. Note that absolute values can vary based on specific assay conditions.

Inhibitor Class Target Organism/Cell Line Enzyme IC₅₀ (nM) Cell-Based GI₅₀ (µM) Reference
Methotrexate ClassicalHuman (HCT116)~0.2~0.02[7]
Pralatrexate ClassicalHuman (A549)~0.5~0.005[7]
Trimethoprim Non-ClassicalE. coli~5N/A (MIC used)[13]
Trimethoprim Non-ClassicalHuman>250,000>100[13]
Compound 28 Non-ClassicalHuman (A549)N/A (66.7% inhib. @ 100 µM)0.73[7]
Compound 19 Non-ClassicalHuman (HCT116)N/A~0.0037[7]

Experimental Design: A Validated Workflow for Inhibitor Comparison

A robust and logical workflow is essential for identifying and characterizing novel DHFR inhibitors. The protocol must be a self-validating system, where each stage provides a go/no-go decision point for progressing a compound.

Caption: A high-throughput screening workflow for identifying selective DHFR inhibitors.
Protocol 1: DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay quantifies an inhibitor's ability to block DHFR's enzymatic activity by monitoring the consumption of the NADPH cofactor.[3]

  • Principle: DHFR catalyzes the reduction of DHF to THF using NADPH as a cofactor. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to DHFR activity.[3]

  • Self-Validation: The assay includes positive (a known inhibitor like methotrexate) and negative (vehicle, e.g., DMSO) controls. A stable baseline reading before substrate addition confirms reagent integrity, and a linear reaction rate in the negative control validates enzyme activity.

  • Materials:

    • Purified recombinant DHFR enzyme (human, bacterial, etc.)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5

    • Dihydrofolic acid (DHF) substrate solution (e.g., 100 µM)

    • NADPH solution (e.g., 100 µM)

    • Test compounds and control inhibitor (e.g., Methotrexate)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer capable of kinetic reads at 340 nm

  • Procedure:

    • Reagent Preparation: Prepare fresh serial dilutions of the test inhibitor and control inhibitor in assay buffer.

    • Reaction Setup: In a 96-well plate, add 180 µL of a master mix containing assay buffer, NADPH, and DHFR enzyme to each well.

    • Inhibitor Addition: Add 10 µL of the serially diluted test compound, control, or vehicle to the appropriate wells.

    • Incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Initiate the enzymatic reaction by adding 10 µL of the DHF substrate solution to all wells.

    • Kinetic Read: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.

    • Data Analysis: Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD/min). Plot the percent inhibition [(V_control - V_inhibitor) / V_control * 100] against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[3]

Protocol 2: Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Self-Validation: Wells containing cells with vehicle only represent 100% viability, while wells with no cells serve as a background control. A known cytotoxic agent can be used as a positive control.

  • Materials:

    • Selected cell line (e.g., A549 lung cancer cells)

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well flat-bottom tissue culture plates

    • Microplate reader capable of measuring absorbance at ~570 nm

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the wells. Include vehicle-only controls.

    • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

    • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this percentage against the logarithm of inhibitor concentration and fit the data to determine the GI₅₀ or IC₅₀ value.

Conclusion and Future Outlook

The comparison of DHFR inhibitors derived from different precursors reveals a fundamental trade-off between potency and selectivity, largely governed by the inhibitor's structural class. Classical, folate-mimicking inhibitors like methotrexate are highly potent but often require active transport and can have significant host toxicity. Non-classical inhibitors like trimethoprim achieve remarkable selectivity by exploiting structural differences between pathogen and host enzymes, a paradigm in antimicrobial drug design.

The future of DHFR inhibitor development lies in creating novel agents that combine the best attributes of both classes. This includes the design of dual-target inhibitors (e.g., targeting both DHFR and thymidylate synthase) and compounds with optimized pharmacokinetic properties to overcome resistance and reduce toxicity.[1] The systematic application of the robust experimental workflows detailed in this guide is essential for the successful identification and validation of this next generation of therapeutics.

References

  • Mishra, P., & Singh, P. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI.
  • Sehrawat, N., et al. (n.d.). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review.
  • Karim, M. R., et al. (2022). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. PMC.
  • Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work?.
  • Wikipedia. (n.d.).
  • Rao, S. P., & Tapale, K. (2015). a study on dihydrofolate reductase and its inhibitors: a review.
  • BenchChem. (n.d.). A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibitors Across Chemical Classes. Benchchem.
  • Khan, I., et al. (2019). In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. PubMed Central.
  • Gangjee, A., et al. (2010).
  • Synapse. (2023).
  • Bentham Science. (n.d.). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Bentham Science.
  • Al-Abkal, J., & Johnston, A. (2018).
  • Empathia AI. (n.d.). Methotrexate and Trimethoprim Interaction: Risks and Management.
  • Ghiya, D. C., et al. (2018). A deadly prescription: combination of methotrexate and trimethoprim-sulfamethoxazole. Taylor & Francis Online.
  • Medsafe. (2022). Interaction reminder: Bone marrow suppression with methotrexate and trimethoprim or co-trimoxazole. Medsafe.

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